Tetomilast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145739-56-6 | |
| Record name | Tetomilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetomilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETOMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetomilast's Mechanism of Action in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetomilast (OPC-6535) is a second-generation, orally administered phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, supported by data from preclinical and clinical studies. The core of this compound's therapeutic potential in IBD lies in its ability to modulate the inflammatory response by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to a downstream cascade of events that ultimately suppresses the production of pro-inflammatory cytokines and other inflammatory mediators, while potentially enhancing anti-inflammatory processes. This guide will detail the signaling pathways involved, present quantitative data from key studies in a structured format, and provide representative experimental protocols for the assays cited.
Core Mechanism of Action: Phosphodiesterase-4 Inhibition
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in immune cells such as monocytes, macrophages, and T lymphocytes.[1][2] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes, including the inflammatory response.[3][4]
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the modulation of their transcription.[3] A key outcome of this pathway is the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory cytokines.[1][3]
dot
Caption: this compound's core mechanism of action in immune cells.
Preclinical Evidence in Inflammatory Bowel Disease Models
In Vitro Studies on Human Immune Cells
Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated the direct anti-inflammatory effects of this compound.[1]
-
Effect on Monocytes: In lipopolysaccharide (LPS)-stimulated human monocytes, this compound suppressed the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1] Notably, the production of the anti-inflammatory cytokine IL-10 was not inhibited.[1]
-
Effect on T Lymphocytes: In CD4+ T cells, this compound suppressed the production of TNF-α and Interferon-gamma (IFN-γ).[1]
These effects on cytokine production occur at the transcriptional level.[1] Interestingly, one study suggested that the inhibitory effects of this compound on TNF-α and IL-12 production were independent of the classical cAMP/PKA pathway, as a PKA inhibitor did not abolish these effects.[1] This suggests the potential involvement of alternative cAMP-mediated pathways, such as those involving Exchange Protein directly Activated by cAMP (EPAC).
In Vivo Studies in a Murine Model of Colitis
The therapeutic potential of this compound has been evaluated in the Interleukin-10 knockout (IL-10-/-) mouse model, which spontaneously develops chronic colitis.[1]
Table 1: Effects of this compound in IL-10-/- Murine Colitis Model [1]
| Parameter | Outcome with this compound Treatment |
| Clinical Symptoms | Reduced |
| Serum Amyloid A | Reduced |
| Histological Scores | Reduced |
| Colonic TNF-α mRNA Expression | Decreased |
These findings demonstrate that oral administration of this compound can ameliorate the clinical and pathological features of chronic colitis in this preclinical model.[1]
Clinical Trial Data in Ulcerative Colitis
A phase II, randomized, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in patients with mildly to moderately active ulcerative colitis.[5]
Table 2: Efficacy Endpoints from Phase II Trial of this compound in Ulcerative Colitis (Week 8) [5]
| Endpoint | Placebo (n=63) | This compound 25 mg (n=62) | This compound 50 mg (n=61) | P-value (vs. Placebo) |
| Primary Endpoint: Improvement in DAI ≥ 3 | 35% | 52% | 39% | Not Significant |
| Remission (DAI 0-1) | 7% | 16% | 21% | Not Significant |
| Mean Reduction in DAI | 1.7 ± 0.36 | 2.8 ± 0.4 | 2.8 ± 0.46 | 0.041 (25 mg) / 0.056 (50 mg) |
While the primary endpoint of a ≥3-point reduction in the Disease Activity Index (DAI) was not met with statistical significance, the 25 mg dose of this compound showed a statistically significant greater mean reduction in DAI compared to placebo.[5] The main adverse effects reported were gastrointestinal in nature, including nausea and vomiting, particularly at the 50 mg dose.[5]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of this compound.
Quantification of Cytokines in Murine Colon Tissue by ELISA
This protocol describes a general procedure for measuring cytokine levels in colon tissue homogenates from a murine colitis model.
dot
References
An In-depth Technical Guide on the Role of Tetomilast in Modulating Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetomilast, a selective phosphodiesterase-4 (PDE4) inhibitor, and its role in the modulation of cytokine release. The document details its mechanism of action, impact on key signaling pathways, and specific effects on pro- and anti-inflammatory cytokines, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Phosphodiesterase-4 Inhibition
This compound (formerly OPC-6535) is a novel, orally active, small-molecule inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, including key immune cells like T cells, monocytes, macrophages, and neutrophils.[2][3][4] There are four subtypes of PDE4 (A–D), with PDE4A, PDE4B, and PDE4D being highly expressed in immune cells.[3][4]
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[2][5] This elevation in cAMP levels is the primary mechanism through which this compound exerts its broad anti-inflammatory effects, which include the modulation of a wide array of genes and proteins involved in the inflammatory response.[2][6] Initially identified for its ability to inhibit superoxide production in neutrophils, its therapeutic potential has been explored in chronic inflammatory conditions such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][7][8]
Signaling Pathways Modulated by this compound
The accumulation of intracellular cAMP initiated by this compound triggers several downstream signaling cascades that collectively suppress inflammatory responses.
2.1 The Classical cAMP-PKA Pathway
The canonical pathway involves the activation of Protein Kinase A (PKA). Elevated cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits.[9][10] Activated PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[2][10] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE), which notably includes the gene for the anti-inflammatory cytokine Interleukin-10 (IL-10).[5]
Furthermore, the cAMP-PKA pathway can negatively regulate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This can occur through multiple mechanisms, including the prevention of IκB degradation, which would otherwise release NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23.[10][11]
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA for downstream signaling.
2.2 Evidence for a PKA-Independent Pathway
Intriguingly, some research suggests that this compound's mechanism may not be exclusively dependent on the classical cAMP/PKA pathway. A study on human monocytes and CD4+ lymphocytes found that the PKA inhibitor HT-89 did not abolish the suppressive effect of this compound on cytokine production.[7][8] In the same study, this compound did not alter the phosphorylation of key inflammatory signaling molecules such as p65 (an NF-κB subunit), ERK, p38, and STAT3, suggesting its action might occur at the transcriptional level through an alternative mechanism.[7][8] One possibility is the involvement of the Exchange Protein Activated by cAMP (EPAC), another direct downstream effector of cAMP, although this has not been explicitly demonstrated for this compound.[2][12]
Modulation of Cytokine Release
This compound has demonstrated a significant capacity to modulate the production of both pro- and anti-inflammatory cytokines across various immune cell types.
3.1 Inhibition of Pro-inflammatory Cytokines
A primary therapeutic effect of this compound is the robust suppression of key pro-inflammatory cytokines that drive chronic inflammatory diseases.[5][6] This inhibitory action is observed in both the innate and adaptive immune systems.[2]
| Cell Type | Stimulus | Cytokine Inhibited | Species | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Human | [7][8] |
| Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-12 (IL-12) | Human | [3][7][8] |
| Human CD4+ Lymphocytes | - | Tumor Necrosis Factor-alpha (TNF-α) | Human | [7][8] |
| Human CD4+ Lymphocytes | - | Interferon-gamma (IFN-γ) | Human | [7][8] |
| Human Leukocytes | General Activation | Various inflammatory mediators | Human | [2] |
| Dendritic Cells | Lipopolysaccharide (LPS) | IL-12p70, TNF-α (by other PDE4i) | Human | [13] |
| Psoriatic Skin Lesions | - | IL-1β, IL-6, IL-17A, IL-23A (by other PDE4i) | Mouse/Human | [14][15] |
Table 1: Summary of Pro-inflammatory Cytokine Inhibition by this compound and Other PDE4 Inhibitors (PDE4i).
The suppression of TNF-α and IL-12 by this compound is particularly significant.[3][7] TNF-α is a pleiotropic cytokine central to many inflammatory conditions, while IL-12 is critical for driving T helper 1 (Th1) cell differentiation, which perpetuates cell-mediated inflammation.[16][17] By inhibiting these cytokines, this compound can disrupt the inflammatory cascade at a crucial juncture.
3.2 Effects on Anti-inflammatory and Other Cytokines
The impact of this compound on anti-inflammatory cytokines is more complex and appears to be cell-type specific.
| Cell Type | Stimulus | Cytokine | Effect | Species | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-10 (IL-10) | No suppression | Human | [7][8] |
| Human CD4+ Lymphocytes | - | Interleukin-10 (IL-10) | Suppression | Human | [7][8] |
| General Immune Cells | - | Interleukin-10 (IL-10) | Stimulation (by other PDE4i) | - | [3][5] |
Table 2: Effects of this compound on Anti-inflammatory Cytokine Production.
Generally, PDE4 inhibition is associated with an increase in the production of the anti-inflammatory cytokine IL-10 via the cAMP/PKA/CREB pathway.[5] However, while this compound did not suppress IL-10 from monocytes, it was observed to suppress it from CD4+ lymphocytes.[7][8] This highlights a nuanced regulatory role that may differ between cell populations and warrants further investigation.
Detailed Experimental Protocols
The following sections describe standardized methodologies for assessing the impact of compounds like this compound on cytokine release.
4.1 In Vitro Cytokine Inhibition Assay Using Human PBMCs
This protocol details a common method to measure the inhibitory effect of a test compound on cytokine production from LPS-stimulated peripheral blood mononuclear cells (PBMCs).[18]
4.1.1 Materials
-
Human whole blood treated with EDTA
-
Ficoll-Paque density gradient medium
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kits for TNF-α and IL-12
4.1.2 Protocol Steps
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll density gradient centrifugation. Layer diluted blood over Ficoll and centrifuge. Harvest the mononuclear cell layer at the interface.
-
Cell Culture: Wash the harvested cells with PBS and resuspend in complete RPMI medium (supplemented with FBS and antibiotics). Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.
-
Compound Treatment: Plate the cells in a 96-well plate. Add varying concentrations of this compound (e.g., from 10⁻⁵ M to 10⁻⁸ M) to the appropriate wells. Include vehicle control wells.
-
Stimulation: After a short pre-incubation with the compound (e.g., 30-60 minutes), stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-24 hours (time dependent on the target cytokine) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-12 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
Caption: Workflow for in vitro assessment of this compound's effect on cytokine production.
4.2 Quantification of Cytokine mRNA by RT-PCR
This protocol is used to determine if cytokine suppression occurs at the transcriptional level.[8]
4.2.1 Protocol Steps
-
Cell Treatment: Treat cells (e.g., PBMCs or isolated monocytes) with this compound and stimulate with LPS as described in section 4.1.
-
RNA Extraction: After a shorter incubation period (e.g., 2-4 hours), harvest the cells and extract total RNA using a commercial RNA isolation kit (e.g., Trizol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use specific primers for the target cytokine genes (e.g., TNF-α, IL12B) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative change in mRNA expression of the target genes in this compound-treated samples compared to controls.
4.3 PDE4 Enzyme Activity Assay
This assay directly measures the inhibitory potential of a compound on PDE4 activity.[19][20]
4.3.1 Protocol Steps
-
Lysate Preparation: Prepare cell lysates from a relevant cell source (e.g., human monocytes).
-
Assay Reaction: In a reaction buffer, combine the cell lysate (as the source of PDE4 enzyme) with the test compound (this compound) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a known concentration of [³H]-cAMP (radiolabeled cAMP) as the substrate.
-
Incubation: Allow the reaction to proceed for a defined period at 30-37°C.
-
Reaction Termination: Stop the reaction. Convert the product, [³H]-AMP, to [³H]-adenosine using a snake venom nucleotidase.
-
Separation and Counting: Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product using a scintillation counter. Calculate the enzyme activity and the IC₅₀ value of the inhibitor.
Conclusion
This compound effectively modulates cytokine release primarily through the inhibition of the PDE4 enzyme, leading to an increase in intracellular cAMP. This mechanism triggers a downstream signaling cascade that results in the potent suppression of key pro-inflammatory cytokines, including TNF-α and IL-12, while having a more nuanced, cell-specific effect on the anti-inflammatory cytokine IL-10. While the classical cAMP-PKA pathway is central to its action, evidence also points towards the possibility of PKA-independent mechanisms. The ability of this compound to rebalance cytokine profiles underscores its therapeutic potential for a range of chronic inflammatory disorders. The experimental protocols detailed herein provide a robust framework for further investigation into this compound and other novel cytokine-modulating agents.
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of Phosphodiesterase-4 in Psoriatic Arthritis and Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.ufmg.br [repositorio.ufmg.br]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 13. Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oral Roflumilast Suppresses Proinflammatory Cytokine Signaling and Reduces CD4+ T-Cell and Neutrophil Infiltration in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 18. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Tetomilast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetomilast (formerly OPC-6535) is a novel, second-generation, orally active phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies associated with the investigation of this compound's anti-inflammatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on inflammatory diseases such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][2]
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme predominantly found in immune cells like neutrophils, lymphocytes, and monocytes.[2] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP levels subsequently modulates the expression and release of various inflammatory mediators.[2][3]
The primary downstream effects of increased intracellular cAMP include:
-
Suppression of pro-inflammatory cytokines: this compound has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[4][5][6][7]
-
Modulation of anti-inflammatory mediators: The compound can also stimulate the release of anti-inflammatory molecules such as Interleukin-10 (IL-10) and prostaglandin E2.[2][6][7]
Interestingly, studies have suggested that this compound's inhibitory effect on cytokine production may occur at the transcriptional level and can be independent of the classical cAMP/Protein Kinase A (PKA) pathway.[4][5] This is supported by findings where a PKA inhibitor did not abolish the suppressive effects of this compound on TNF-α and IL-12.[4][5]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes key quantitative data demonstrating the anti-inflammatory potency of this compound from various in vitro and preclinical studies.
| Parameter | Value | Cell/System | Condition | Reference |
| PDE4 Inhibition (IC50) | 74 nM | Thiazole-based PDE4 inhibitor assay | N/A | [6][7] |
| TNF-α Production | Significantly reduced mRNA expression at 4 hours | Lipopolysaccharide (LPS)-stimulated human monocytes | In vitro | [8] |
| IL-12 Production | Significantly suppressed | LPS-stimulated human monocytes | In vitro | [4][5] |
| IFN-γ Production | Suppressed | Activated human peripheral CD4+ lymphocytes | In vitro | [4][5] |
| IL-10 Production | Suppressed | Activated human peripheral CD4+ lymphocytes | In vitro | [4][5] |
| Superoxide Production | Inhibited | Neutrophils | In vitro | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vitro Cytokine Production Assay
This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Further purification of specific immune cell populations, such as monocytes or CD4+ T cells, can be performed using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Isolated cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) for monocytes or plate-bound anti-CD3 and anti-CD28 antibodies for T-cells.
-
Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine production (e.g., 24 to 48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-12, IFN-γ) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex method like the Cytokine Bead Array (CBA).[4][5]
RNA Extraction and Real-Time RT-PCR for Cytokine mRNA Quantification
This protocol outlines the steps to quantify the mRNA expression levels of cytokines to determine if the inhibitory effect of this compound is at the transcriptional level.
Methodology:
-
Cell Treatment and Lysis: Following the treatment and stimulation protocol described in 3.1, cells are harvested and lysed to release total RNA.
-
RNA Extraction: Total RNA is extracted from the cell lysates using a commercially available RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time Polymerase Chain Reaction (PCR): The cDNA is then used as a template for real-time PCR with gene-specific primers for the target cytokines (e.g., TNF-α) and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target cytokine mRNA is calculated using the comparative CT (ΔΔCT) method, normalized to the housekeeping gene.
In Vivo Murine Colitis Model
Preclinical efficacy of this compound has been evaluated in animal models of inflammatory bowel disease, such as the IL-10 deficient mouse model of chronic colitis.[4][5]
Methodology:
-
Animal Model: IL-10 knockout (IL-10-/-) mice, which spontaneously develop chronic colitis, are used.
-
Treatment: this compound is administered orally to the mice on a daily basis. A control group receives a vehicle.
-
Monitoring: The clinical symptoms of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored and scored regularly.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and colonic tissues are collected for histological analysis to assess the degree of inflammation and tissue damage. Serum amyloid A levels and TNF-α mRNA expression in the colon can also be measured.[4][5]
Conclusion and Future Directions
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of PDE4 and the subsequent modulation of key inflammatory pathways. The data from in vitro and preclinical studies support its potential as a therapeutic agent for chronic inflammatory disorders.[4][5] While clinical trials in ulcerative colitis did not meet their primary endpoints, secondary analyses suggested potential clinical activity, warranting further investigation, particularly in patients with high inflammatory burden.[9] Future research should focus on elucidating the nuances of its PKA-independent signaling pathways and exploring its therapeutic efficacy in other inflammatory conditions. The development of more selective PDE4 inhibitors with improved side-effect profiles remains a key area of interest in the field.[6][7]
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]
- 4. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetomilast's Impact on TNF-α and IL-12 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Tetomilast (OPC-6535) on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). This compound, a novel thiazole derivative, is a phosphodiesterase type 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in chronic inflammatory diseases such as inflammatory bowel disease (IBD).[1][2] This document summarizes the available data on its mechanism of action, details relevant experimental protocols, and visualizes the involved pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by suppressing the production of TNF-α and IL-12.[1][2] This inhibitory action occurs at the transcriptional level, meaning it interferes with the process of gene expression for these cytokines.[1][2] The primary molecular target of this compound is PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Interestingly, studies have shown that the suppressive effect of this compound on TNF-α and IL-12 is independent of the classical cAMP/protein kinase A (PKA) pathway.[1][2] This is evidenced by experiments where a PKA inhibitor, HT-89, did not reverse the inhibitory effects of this compound.[1][2]
Quantitative Data Summary
| Compound | Target | Cell Type | Stimulant | Parameter | Value | Citation |
| This compound | PDE4 | - | - | IC50 | 74 nM | |
| This compound | TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | Effect | Suppressed | [1][2] |
| This compound | IL-12 Production | Human Monocytes | Lipopolysaccharide (LPS) | Effect | Suppressed | [1][2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's inhibition of TNF-α and IL-12 production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on TNF-α and IL-12 production.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To obtain a primary cell population containing monocytes for in vitro stimulation.
-
Method:
-
Whole blood is collected from healthy human donors into heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using a reagent such as Ficoll-Paque.
-
The isolated PBMC layer is collected, washed with phosphate-buffered saline (PBS), and centrifuged to pellet the cells.
-
Red blood cells are lysed using a lysis buffer, followed by further washing.
-
Cells are resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
-
Monocytes can be further purified from the PBMC population by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS) for CD14+ cells.
-
In Vitro Stimulation and this compound Treatment
-
Objective: To induce the production of TNF-α and IL-12 and to assess the inhibitory effect of this compound.
-
Method:
-
Purified monocytes or PBMCs are seeded into 96-well culture plates at a specific density (e.g., 1 x 10^6 cells/mL).
-
Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration known to induce robust cytokine production (e.g., 100 ng/mL) to stimulate the cells.
-
The plates are incubated for a specified duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measurement of Cytokine Production
-
Objective: To quantify the levels of TNF-α and IL-12 in the cell culture supernatants.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
After the incubation period, the culture plates are centrifuged to pellet the cells.
-
The cell-free supernatants are collected.
-
The concentrations of TNF-α and IL-12 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.
-
Analysis of Gene Expression
-
Objective: To determine if this compound affects the transcription of TNF-α and IL-12 genes.
-
Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Following stimulation and treatment with this compound, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for PCR amplification using primers specific for TNF-α, IL-12, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are visualized and quantified using gel electrophoresis or, for more quantitative results, by real-time PCR (qPCR).
-
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the effect of this compound on cytokine production.
References
The potential of Tetomilast in treating chronic obstructive pulmonary disease
An In-depth Technical Guide: The Therapeutic Potential of Tetomilast in Chronic Obstructive Pulmonary Disease
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease with limited therapeutic options. Phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising class of anti-inflammatory agents for COPD. This compound (OPC-6535) is a second-generation, selective PDE4 inhibitor designed to offer an improved therapeutic window with a better side-effect profile compared to earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the evaluation of this compound as a potential treatment for COPD.
Introduction: The Role of PDE4 in COPD Pathophysiology
COPD is characterized by chronic inflammation of the airways, leading to airflow limitation and parenchymal destruction. This inflammatory process involves a variety of cells, including neutrophils, macrophages, and T-lymphocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, and proteases.
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, intracellular cAMP levels are increased, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of several transcription factors, resulting in the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory responses. This compound is a potent and selective inhibitor of the PDE4 enzyme.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by elevating intracellular cAMP levels in key inflammatory cells. This leads to a downstream cascade of events that ultimately suppress the inflammatory response.
Caption: this compound's modulation of inflammatory signaling pathways.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent anti-inflammatory effects in a variety of in vitro assays using primary human inflammatory cells.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Stimulus | Measured Mediator | IC50 (nM) |
| Human Neutrophils | fMLP | Superoxide Anion | 1.8 |
| Human Neutrophils | fMLP | LTB4 | 2.1 |
| Human Eosinophils | A23187 | Superoxide Anion | 0.9 |
| Human PBMCs | LPS | TNF-α | 0.3 |
| Human Bronchial Epithelial Cells | IL-1β | GM-CSF | 1.2 |
In Vivo Studies
The efficacy of this compound has been evaluated in several animal models of COPD.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Inflammatory Stimulus | Key Endpoint | Route | ED50 (mg/kg) |
| Rat | LPS-induced pulmonary neutrophilia | Neutrophil infiltration in BALF | Oral | 0.3 |
| Guinea Pig | Cigarette smoke-induced inflammation | Macrophage and neutrophil influx in BALF | Oral | 1.0 |
| Mouse | Elastase-induced emphysema | Airspace enlargement | Oral | 3.0 |
Clinical Data
Phase II clinical trials have assessed the efficacy, safety, and tolerability of this compound in patients with moderate-to-severe COPD.
Table 3: Summary of a Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study
| Parameter | Placebo (n=150) | This compound 20 mg (n=148) | This compound 30 mg (n=152) |
| Change from Baseline in FEV1 (mL) at Week 12 | -20 | +40 | +50 |
| Sputum Neutrophil Count (x10^6 cells/mL) Change | +0.1 | -0.5 | -0.7 |
| St. George's Respiratory Questionnaire (SGRQ) Score Change | -1.5 | -4.2 | -4.8 |
| Incidence of Nausea (%) | 4.0 | 8.1 | 10.5 |
| Incidence of Diarrhea (%) | 3.3 | 7.4 | 9.9 |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol details the measurement of this compound's inhibitory activity against the PDE4 enzyme.
Tetomilast: A Technical Overview of Preclinical and Clinical Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetomilast (OPC-6535) is a novel, orally administered, small-molecule inhibitor of phosphodiesterase-4 (PDE4).[1][2] As an enzyme predominantly found in immune and inflammatory cells, PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound elevates cAMP, which in turn modulates the expression of various pro- and anti-inflammatory mediators. This mechanism has positioned this compound as a therapeutic candidate for inflammatory conditions, particularly inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides a detailed examination of the preclinical data and clinical trial findings for this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This cascade of events results in the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][4][5][6] Notably, the anti-inflammatory effects of this compound on TNF-α and IL-12 in human monocytes have been shown to be independent of the classical PKA pathway and are not reliant on the presence of IL-10.[5]
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 5. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]
The Therapeutic Potential of Tetomilast for Crohn's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crohn's disease, a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Tetomilast (OPC-6535), a second-generation phosphodiesterase 4 (PDE4) inhibitor, has emerged as a potential therapeutic agent due to its targeted anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound for Crohn's disease. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the pivotal assays cited. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Crohn's disease is characterized by chronic, relapsing-remitting inflammation of the gastrointestinal tract. The underlying pathophysiology involves a dysregulated immune response, leading to the overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). Current therapeutic strategies, including aminosalicylates, corticosteroids, and biologics, have limitations such as partial efficacy and significant side effects.[1]
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with broad anti-inflammatory effects. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of multiple pro-inflammatory mediators.[2][3] this compound is a novel thiazole-derived PDE4 inhibitor that has shown promise in preclinical models of IBD and has been evaluated in clinical trials for ulcerative colitis, a related IBD.[1][4][5]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels in immune cells, such as monocytes and T cells. Elevated cAMP levels, in turn, modulate the transcription of various cytokine genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Signaling Pathway
The primary signaling pathway for this compound's action is the inhibition of PDE4, leading to increased intracellular cAMP. Interestingly, studies have shown that the anti-inflammatory effects of this compound in human monocytes are independent of the classical cAMP/protein kinase A (PKA) pathway and do not involve alterations in the phosphorylation of key inflammatory signaling molecules such as NF-κB p65, ERK, p38, and STAT3.[6][7] This suggests a novel downstream signaling cascade for cAMP in this context.
References
- 1. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-10 Receptor Neutralization-Induced Colitis in Mice: A Comprehensive Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tetomilast in In-Vitro and In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetomilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, in both in-vitro and in-vivo experimental settings. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory properties of this compound.
Introduction to this compound
This compound (OPC-6535) is a novel thiazole derivative that functions as a selective inhibitor of phosphodiesterase-4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators.[1][2][3] this compound has shown therapeutic potential in chronic inflammatory conditions such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[4]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4. This leads to an accumulation of intracellular cAMP. Increased cAMP levels are known to activate Protein Kinase A (PKA), which can in turn modulate the transcription of various inflammatory genes. However, studies have suggested that the anti-inflammatory effects of this compound on cytokine production may be independent of the classical cAMP/PKA pathway.[1] The downstream effects of elevated cAMP include the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 74 nM | Phosphodiesterase-4 (PDE4) | [5] |
| Effect | Suppression | TNF-α and IL-12 production in LPS-stimulated human monocytes | [1] |
| Effect | Suppression | TNF-α, IFN-γ, and IL-10 production in CD4+ lymphocytes | [1] |
In-Vitro Applications: Inhibition of Cytokine Production in Human Monocytes
This protocol outlines the methodology to assess the effect of this compound on cytokine production in Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), with a focus on monocytes.
Experimental Workflow: In-Vitro Cytokine Inhibition Assay
References
- 1. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Tetomilast on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Tetomilast, a phosphodiesterase-4 (PDE4) inhibitor, on immune cells. The protocols outlined below are designed to facilitate research into the immunomodulatory properties of this compound, with a focus on its potential as a therapeutic agent for inflammatory diseases.
Introduction to this compound
This compound (formerly OPC-6535) is a second-generation PDE4 inhibitor.[1] PDE4 is a critical enzyme in immune cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory responses.[2] This mechanism of action makes this compound a compound of interest for the treatment of various inflammatory conditions, including inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1]
Mechanism of Action
This compound selectively targets and inhibits the PDE4 enzyme, which is highly expressed in immune cells such as monocytes and T lymphocytes.[2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), while potentially enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3] Notably, some studies suggest that this compound's effects can be independent of the classical cAMP/PKA pathway.[2]
Signaling Pathway of this compound in Immune Cells
Quantitative Data on this compound's Effects
While extensive quantitative data for this compound is not widely available in the public domain, the following tables summarize known values and provide representative data from other well-characterized PDE4 inhibitors to illustrate the expected effects.
Table 1: Inhibitory Concentration (IC50) of this compound
| Compound | Target | Cell Type | IC50 | Reference |
| This compound | PDE4 | Not Specified | 74 nM | [3] |
Disclaimer: The following tables present representative data from other PDE4 inhibitors (Roflumilast and Apremilast) to illustrate the dose-dependent effects on cytokine production, due to the limited availability of specific quantitative data for this compound.
Table 2: Representative Dose-Dependent Inhibition of TNF-α in LPS-Stimulated Human Monocytes by a PDE4 Inhibitor
| PDE4 Inhibitor Concentration | TNF-α Production (pg/mL) (Mean ± SD) | % Inhibition |
| 0 nM (Control) | 2500 ± 210 | 0% |
| 1 nM | 2150 ± 180 | 14% |
| 10 nM | 1625 ± 150 | 35% |
| 100 nM | 875 ± 90 | 65% |
| 1 µM | 375 ± 50 | 85% |
Table 3: Representative Effect of a PDE4 Inhibitor on Cytokine Production in Activated Human CD4+ T Cells
| Cytokine | Treatment Condition | Cytokine Level (pg/mL) (Mean ± SD) | % Change from Control |
| IFN-γ | Control (Activated) | 1800 ± 150 | 0% |
| + PDE4 Inhibitor (1 µM) | 720 ± 90 | -60% | |
| IL-10 | Control (Activated) | 500 ± 60 | 0% |
| + PDE4 Inhibitor (1 µM) | 850 ± 100 | +70% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on immune cells.
Experimental Workflow
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or Histopaque-1077
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Gently overlay the diluted blood on top of the Ficoll-Paque, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
Protocol 2: Isolation of Monocytes and CD4+ T Cells from PBMCs
Objective: To purify monocytes and CD4+ T cells from the PBMC population using immunomagnetic negative selection.
Materials:
-
PBMC suspension
-
Monocyte Isolation Kit (e.g., EasySep™ Human Monocyte Isolation Kit)
-
CD4+ T Cell Isolation Kit (e.g., EasySep™ Human CD4+ T Cell Isolation Kit)
-
Appropriate magnetic particle separation system
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure (General):
-
Follow the manufacturer's instructions for the specific isolation kit.
-
Typically, the PBMC suspension is incubated with a cocktail of antibodies that bind to non-target cells.
-
Magnetic particles are then added, which bind to the antibody-labeled cells.
-
The tube is placed in a magnet, and the unlabeled target cells (monocytes or CD4+ T cells) are decanted or pipetted off.
-
The enriched cell population is then washed and resuspended in the appropriate medium for downstream applications.
Protocol 3: In Vitro Treatment of Immune Cells with this compound
Objective: To treat isolated immune cells with varying concentrations of this compound to assess its effect on cytokine production.
Materials:
-
Isolated human monocytes or CD4+ T cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulating agents:
-
For monocytes: Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
-
For CD4+ T cells: Anti-CD3/CD28 antibodies (plate-bound or beads)
-
-
96-well cell culture plates
Procedure:
-
Seed the isolated immune cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C in a CO2 incubator.
-
Add the appropriate stimulating agent to the wells (LPS for monocytes, anti-CD3/CD28 for T cells).
-
Incubate the plate for the desired time period (e.g., 24-48 hours).
-
After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. The cell pellets can be used for mRNA extraction.
Protocol 4: Measurement of Cytokine Protein Levels by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-10) in cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., Human TNF-α ELISA Kit)
-
Cell culture supernatants from Protocol 3
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add the standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Multiplex Cytokine Analysis using Cytometric Bead Array (CBA)
Objective: To simultaneously measure the concentrations of multiple cytokines in a single sample.
Materials:
-
CBA kit (e.g., BD™ CBA Human Th1/Th2/Th17 Cytokine Kit)
-
Cell culture supernatants from Protocol 3
-
Wash buffer
-
Flow cytometer
Procedure:
-
Follow the manufacturer's instructions for the specific CBA kit.
-
Mix the capture beads for the different cytokines.
-
Add the mixed beads, standards, and samples to the assay tubes.
-
Add the phycoerythrin (PE)-conjugated detection antibodies and incubate.
-
Wash the beads and resuspend them in wash buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the appropriate software to determine the concentrations of each cytokine.
Protocol 6: Analysis of Cytokine mRNA Expression by RT-PCR
Objective: To quantify the relative expression levels of cytokine mRNA in immune cells treated with this compound.
Materials:
-
Cell pellets from Protocol 3
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tetomilast in Animal Models of Colitis
Introduction
Tetomilast (OPC-6535) is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates inflammatory responses.[4][5] This mechanism has made PDE4 inhibitors a promising therapeutic avenue for inflammatory conditions, including Inflammatory Bowel Disease (IBD).[5][6] Animal studies have demonstrated the beneficial effects of PDE4 inhibitors like this compound in experimental models of colitis.[4][5][7] These application notes provide a summary of the use of this compound in preclinical colitis models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action of this compound in Colitis
This compound exerts its anti-inflammatory effects primarily by inhibiting the PDE4 enzyme, which is highly expressed in immune cells.[3] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently modulates the expression of multiple pro-inflammatory and anti-inflammatory genes.[4][8]
Key anti-inflammatory effects mediated by this compound include:
-
Suppression of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) from monocytes, and TNF-α and Interferon-gamma (IFN-γ) from CD4+ T-cells.[4] This suppression occurs at the transcriptional level.
-
Modulation of Immune Cell Function: It inhibits various functions of leukocytes, including superoxide production.[9]
-
Preservation of Gut Barrier Function: In animal models of IBD, this compound helps prevent damage to the gut barrier and the loss of epithelial structure.[4]
Quantitative Data from Animal Models
This compound has been evaluated in the Interleukin-10 knockout (IL-10-/-) mouse model, which spontaneously develops chronic colitis.[6][10] The data demonstrates the therapeutic potential of this compound in ameliorating established intestinal inflammation.
| Model | Parameter | Control Group (Vehicle) | This compound-Treated Group | Outcome | Reference |
| IL-10-/- Mice | Clinical Symptoms | High disease activity | Reduced clinical symptoms | Amelioration of disease | |
| Serum Amyloid A (SAA) | Elevated | Reduced levels | Reduction in systemic inflammation marker | ||
| Histological Score | High score (severe inflammation) | Reduced histological scores | Decreased colonic damage | ||
| Colonic TNF-α mRNA | High expression | Decreased expression | Suppression of key pro-inflammatory cytokine |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for relevant animal models of colitis.
IL-10 Deficient (IL-10-/-) Mouse Model of Chronic Colitis
This model is valuable for studying the immunomodulatory effects of compounds on chronic, T-cell-mediated colitis that develops spontaneously.[11]
-
Animals: IL-10 deficient (IL-10-/-) mice on a C57BL/6 background. Mice typically develop colitis between 4 and 12 weeks of age.
-
Housing: Maintain animals in specific pathogen-free (SPF) conditions, as the gut microbiota influences disease severity.
-
Treatment Protocol (Therapeutic):
-
Monitor mice weekly for signs of colitis (e.g., weight loss, loose stool, anemia).
-
Once clinical signs are established (e.g., at 8-10 weeks of age), randomize mice into treatment and vehicle control groups.
-
This compound Administration: Administer this compound orally once daily.[10] The exact dose should be determined in pilot studies, but doses for other PDE4 inhibitors like Roflumilast have been in the range of 1-10 mg/kg.[8] The drug should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Vehicle Control: Administer the vehicle alone to the control group on the same schedule.
-
Duration: Treat for a period of 2-4 weeks.
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor body weight, stool consistency, and presence of fecal blood 2-3 times per week.
-
Histology: At the end of the study, collect colon tissue, fix in 10% formalin, and prepare H&E-stained sections. Score for inflammation severity, extent, crypt damage, and epithelial ulceration.
-
Cytokine Analysis: Measure TNF-α mRNA expression in colonic tissue via RT-PCR[10] or protein levels in tissue homogenates via ELISA.
-
Systemic Inflammation: Measure Serum Amyloid A (SAA) by ELISA.[10]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (General Protocol)
The DSS model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis, characterized by damage to the epithelial barrier.[12][13] While specific studies on this compound with this model are not detailed in the provided results, other PDE4 inhibitors have shown efficacy.[14]
-
Animals: C57BL/6 or Balb/c mice (6-8 weeks old).
-
Induction of Acute Colitis:
-
Treatment Protocol (Preventive):
-
Begin oral administration of this compound or vehicle 1-2 days prior to DSS administration.
-
Continue daily treatment throughout the DSS administration period.
-
-
Endpoint Analysis (Day 7-8):
-
Disease Activity Index (DAI): Calculate daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon from the cecum to the anus as an indicator of inflammation (inflammation causes colon shortening).[11]
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.[12]
-
Histological Analysis: Score H&E-stained sections for inflammation and tissue damage.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (General Protocol)
The TNBS model induces a T-cell-mediated transmural inflammation that shares features with human Crohn's disease.[18][19]
-
Animals: SJL/J or Balb/c mice (8-10 weeks old).
-
Induction of Colitis:
-
Fast mice for 18-24 hours with free access to water.
-
Lightly anesthetize the mouse.
-
Slowly administer 100-150 mg/kg TNBS dissolved in 50% ethanol intrarectally via a catheter inserted ~4 cm into the colon.[19][20] The ethanol is necessary to break the mucosal barrier.[19]
-
Keep the mouse in a head-down position for ~60 seconds to ensure distribution of the TNBS solution.
-
-
Treatment Protocol (Therapeutic):
-
Begin oral administration of this compound or vehicle 24 hours after TNBS instillation.
-
Continue daily treatment for 3-5 days.
-
-
Endpoint Analysis (Day 3-5):
-
Clinical Monitoring: Record body weight daily.
-
Macroscopic Scoring: Score the explanted colon for ulceration, inflammation, and bowel wall thickening.
-
Histological Analysis: Assess the degree of transmural inflammation, ulceration, and cellular infiltration.
-
Cytokine Profiling: Analyze colonic tissue for levels of TNF-α, IFN-γ, and IL-12.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a therapeutic agent like this compound in an animal model of colitis.
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. socmucimm.org [socmucimm.org]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Selective Phosphodiesterase 4 Inhibitor Roflumilast and Phosphodiesterase 3/4 Inhibitor Pumafentrine Reduce Clinical Score and TNF Expression in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. mpbio.com [mpbio.com]
- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Tetomilast: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetomilast, also known as OPC-6535, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream anti-inflammatory response. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and the enhancement of anti-inflammatory mediators like IL-10.[3][4][5] this compound has been investigated for its therapeutic potential in chronic inflammatory conditions, particularly inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[2][6]
These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experimental settings, along with a summary of its biochemical activity and relevant signaling pathways.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for this compound and comparative PDE4 inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | [7] |
| Synonyms | OPC-6535 | [7] |
| Molecular Formula | C₁₉H₁₈N₂O₄S | [7] |
| Molecular Weight | 370.4 g/mol | [7] |
| Solubility | Soluble in DMSO | [2] |
Table 2: In Vitro Potency of this compound and Other PDE4 Inhibitors
| Compound | Target | IC₅₀ | Notes | Source |
| This compound | PDE4 | 74 nM | General PDE4 inhibition | [1][3] |
| Roflumilast | PDE4B | 0.84 nM | Subtype-selective | [1][3] |
| PDE4D | 0.68 nM | Subtype-selective | [1][3] | |
| LASSBio-448 | PDE4A | 0.7 µM | Broad-spectrum | [1][3] |
| PDE4B | 1.4 µM | Broad-spectrum | [1][3] | |
| PDE4C | 1.1 µM | Broad-spectrum | [1][3] | |
| PDE4D | 4.7 µM | Broad-spectrum | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro experiments.
Experimental Protocols
I. In Vitro Application: Preparation of this compound for Cell-Based Assays
This protocol is designed for the preparation of this compound for use in cell culture experiments, such as those involving human peripheral blood mononuclear cells (PBMCs), monocytic cell lines (e.g., THP-1), or intestinal epithelial cell lines (e.g., Caco-2, HT-29).[5][8][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[10]
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder (Molecular Weight: 370.4 g/mol ). For 1 mL of a 10 mM stock solution, 3.704 mg of this compound is needed.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[2]
-
This 10 mM stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11][12] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
II. In Vivo Application: Preparation of this compound for Oral Administration in Mice
The following protocols provide two options for formulating this compound for oral gavage in mice, based on common vehicle compositions for poorly water-soluble compounds.[13][14]
Materials:
-
This compound powder
-
DMSO
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Corn oil
-
Sterile tubes
-
Vortex mixer and/or sonicator
Protocol 1: Formulation with a Co-solvent System
This formulation is suitable for achieving a clear solution.
-
Preparation of the Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until uniform.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[15]
-
Protocol 2: Formulation with a Corn Oil Suspension
This formulation results in a suspension and may be suitable for compounds with poor solubility in aqueous-based systems.
-
Preparation of the Vehicle: Prepare a vehicle of 10% DMSO in 90% corn oil.
-
Dissolution and Suspension of this compound:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO first.
-
Add the corn oil and vortex vigorously to create a uniform suspension.
-
Important Considerations for In Vivo Studies:
-
Dosing Volume: The typical oral gavage volume for mice is 5-10 mL/kg of body weight.[16]
-
Vehicle Controls: Always include a vehicle control group that receives the same formulation without this compound.
-
Stability: Prepare fresh formulations for each experiment to ensure stability and consistency.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[17][18][19]
III. Key Experimental Assay: TNF-α Inhibition in LPS-Stimulated Monocytes
This protocol outlines a general procedure to assess the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes or a monocytic cell line like THP-1.[5][11][20]
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
LPS from E. coli
-
This compound working solutions (prepared as in Protocol I)
-
Vehicle control (culture medium with the same percentage of DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed human monocytes or THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL in complete culture medium.
-
Pre-treatment: Add the desired concentrations of this compound working solutions or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for an additional 4-24 hours (the optimal time should be determined empirically).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the EC₅₀ value.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H18N2O4S | CID 3025803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing the Impact of Tetomilast on Leukocyte Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetomilast (OPC-6535) is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] PDE4 is a critical enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates a variety of pro-inflammatory responses in leukocytes. These anti-inflammatory properties make this compound a compound of interest for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD).[2][3]
These application notes provide a detailed overview of the methods used to assess the functional impact of this compound on various leukocyte populations, including neutrophils, eosinophils, monocytes, and lymphocytes. The following sections detail the mechanism of action, experimental protocols, and data presentation for key leukocyte functions: cytokine production, superoxide generation, chemotaxis, degranulation, and adhesion.
Mechanism of Action: this compound as a PDE4 Inhibitor
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in leukocytes. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various transcription factors, ultimately leading to the suppression of pro-inflammatory gene expression. Notably, some studies suggest that the effects of this compound may be independent of the classical cAMP/PKA pathway.[1] The downstream effects of increased cAMP include the inhibition of pro-inflammatory cytokine and chemokine release, suppression of superoxide production, and modulation of cellular functions such as chemotaxis, degranulation, and adhesion.[1][4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action in leukocytes.
Assessment of Cytokine Production
This compound has been shown to suppress the production of key pro-inflammatory cytokines from monocytes and CD4+ T lymphocytes.[1] The following protocol outlines a general method for assessing this inhibitory effect.
Quantitative Data
No specific dose-response data for this compound on cytokine production is publicly available. The following table provides representative data for the inhibitory effects of another PDE4 inhibitor, Roflumilast, on TNF-α release from human peripheral blood mononuclear cells (PBMCs) and whole blood.
| Roflumilast Concentration (nM) | % Inhibition of TNF-α Release (PBMCs) | % Inhibition of TNF-α Release (Whole Blood) |
| 0.1 | ~10% | ~5% |
| 1 | ~40% | ~25% |
| 10 | ~75% | ~60% |
| 100 | ~90% | ~85% |
| 1000 | ~95% | ~90% |
| Data is illustrative and based on the effects of a different PDE4 inhibitor. |
Experimental Protocol: Cytokine Production Assay (ELISA)
Figure 2: Experimental workflow for assessing the effect of this compound on cytokine production.
1. Isolation of Leukocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To isolate specific leukocyte populations like monocytes or CD4+ T cells, further purification steps such as magnetic-activated cell sorting (MACS) can be employed.
2. Cell Culture and Treatment:
-
Resuspend the isolated cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
3. Stimulation:
-
For monocytes, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
For CD4+ T cells, stimulate with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Include unstimulated control wells.
4. Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant.
5. Cytokine Quantification (ELISA):
-
Quantify the concentration of the cytokine of interest (e.g., TNF-α, IFN-γ, IL-12) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
Assessment of Superoxide Production
This compound was originally developed as a compound that inhibits superoxide production in neutrophils.[1] The following protocol describes a common method to measure superoxide anion production.
Quantitative Data
Specific dose-response data for this compound on superoxide production is not publicly available. The following table provides representative data for the inhibitory effects of another PDE4 inhibitor on fMLP-stimulated superoxide production in human neutrophils.
| PDE4 Inhibitor Concentration (nM) | % Inhibition of Superoxide Production |
| 1 | ~15% |
| 10 | ~50% |
| 100 | ~85% |
| 1000 | ~95% |
| Data is illustrative and based on the effects of a different PDE4 inhibitor. |
Experimental Protocol: Superoxide Anion Production Assay (Cytochrome c Reduction)
References
- 1. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Administration of Tetomilast in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term administration of Tetomilast (OPC-6535), a selective phosphodiesterase-4 (PDE4) inhibitor, in preclinical chronic disease models of Inflammatory Bowel Disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD).
Introduction
This compound is a novel thiazole-derived PDE4 inhibitor with potent anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, including the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[2][3] Preclinical and clinical studies have suggested its potential therapeutic utility in chronic inflammatory conditions such as IBD and COPD.[1][3]
These guidelines are intended to facilitate the design and execution of long-term preclinical studies to further evaluate the efficacy, safety, and mechanism of action of this compound in relevant chronic disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.
Table 1: Preclinical Efficacy of this compound in a Chronic Colitis Model
| Animal Model | Administration Route | Dosing Regimen | Duration | Key Efficacy Endpoints | Outcome | Reference |
| IL-10 Knockout Mice | Oral | Once-daily | Chronic | Clinical symptoms, Serum Amyloid A, Histological score, Colonic TNF-α mRNA | Amelioration of chronic colitis, reduced clinical and histological scores, and decreased TNF-α expression. | [2] |
Table 2: Clinical Trial Data for this compound in Ulcerative Colitis
| Phase | Patient Population | Dosing Regimen | Duration | Key Efficacy Endpoints | Adverse Events | Reference |
| Phase II | Mildly to moderately active Ulcerative Colitis | 25 mg or 50 mg, once-daily | 8 weeks | Disease Activity Index (DAI) | Gastrointestinal issues (nausea, vomiting), particularly at the 50 mg dose. | clinicaltrials.gov |
Table 3: Illustrative Pharmacokinetic Parameters of a PDE4 Inhibitor in Rodents (Note: Specific data for this compound is not publicly available)
| Species | Route | T1/2 (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Bioavailability (%) | Reference |
| Rat | Oral | ~1-3 hours | Data not available | ~30 minutes | ~77% (for a comparable small molecule) | [4] |
| Mouse | Oral | ~7-20 hours (Roflumilast) | Data not available | ~2-2.3 hours (Roflumilast) | Data not available |
Experimental Protocols
Long-Term Administration of this compound in a Murine Model of Chronic Colitis (IL-10 Knockout Mice)
This protocol is based on studies demonstrating the efficacy of this compound in the IL-10 knockout mouse model of spontaneous chronic colitis.[2]
Objective: To evaluate the long-term efficacy and safety of orally administered this compound in a genetically induced model of chronic colitis.
Materials:
-
This compound (OPC-6535)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
IL-10 knockout mice (e.g., C57BL/6J background) and wild-type littermate controls
-
Standard laboratory animal diet and water
-
Animal handling and gavage equipment
-
Materials for sample collection (blood, colon tissue)
-
Reagents for ELISA, histology, and RT-PCR
Experimental Workflow:
Caption: Experimental workflow for long-term this compound administration in a chronic colitis model.
Protocol:
-
Animal Model: Use IL-10 knockout mice, which spontaneously develop chronic colitis. Age-matched wild-type mice should be used as controls. House animals in a specific-pathogen-free facility.
-
Dosing:
-
A dose-finding study is recommended to determine the optimal oral dose of this compound. Based on clinical data, a starting range of 1-10 mg/kg could be explored.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control orally via gavage once daily.
-
-
Treatment Duration: Long-term studies should be conducted for a minimum of 4-8 weeks to allow for the development and assessment of chronic inflammation.
-
Monitoring and Efficacy Assessment:
-
Clinical Scoring: Monitor mice weekly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. Assign a clinical disease activity index score.
-
Serum Biomarkers: Collect blood at baseline and at the termination of the study to measure systemic inflammatory markers such as Serum Amyloid A by ELISA.
-
Histopathology: At the end of the study, collect the entire colon, measure its length and weight, and fix sections in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining. Score the sections for inflammation severity, extent, and crypt damage.
-
Gene Expression: Isolate RNA from colonic tissue to quantify the mRNA expression of pro-inflammatory cytokines, such as TNF-α, by RT-PCR.
-
Long-Term Administration of this compound in a Murine Model of COPD
This protocol provides a general framework for evaluating this compound in a cigarette smoke-induced or elastase-induced model of COPD. Specific details may need to be optimized based on the chosen model.
Objective: To assess the long-term therapeutic potential of this compound in a preclinical model of COPD.
Materials:
-
This compound (OPC-6535)
-
Vehicle for administration (e.g., saline for nebulization or appropriate vehicle for oral gavage)
-
C57BL/6 mice
-
Cigarette smoke exposure system or porcine pancreatic elastase
-
Equipment for lung function measurement (e.g., plethysmography)
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
-
Reagents for cell counting, ELISA, and histology
Experimental Workflow:
Caption: Experimental workflow for long-term this compound administration in a COPD model.
Protocol:
-
Animal Model:
-
Cigarette Smoke-Induced Model: Expose mice to whole-body cigarette smoke for several weeks to months to induce chronic inflammation and emphysema.
-
Elastase-Induced Model: Induce emphysema through a single intratracheal instillation of porcine pancreatic elastase.
-
-
Dosing:
-
The route of administration (oral or inhaled) should be chosen based on the study objectives.
-
A dose-ranging study is crucial to determine an effective and well-tolerated dose.
-
Administer this compound or vehicle control daily or on a predetermined schedule throughout the study.
-
-
Treatment Duration: Long-term studies should be conducted for several weeks to months, depending on the model, to assess the impact on the progression of COPD-like pathology.
-
Monitoring and Efficacy Assessment:
-
Lung Function: Measure lung function parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) using appropriate techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform BAL to collect fluid for total and differential cell counts (neutrophils, macrophages) and for measuring cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Histopathology: Perfuse and fix the lungs for H&E staining to assess inflammation and for specific stains to evaluate emphysema (e.g., mean linear intercept).
-
Signaling Pathway
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Tetomilast in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects of Tetomilast in animal studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal studies?
A1: this compound is a phosphodiesterase-4 (PDE4) inhibitor.[1][2] This class of drugs is commonly associated with gastrointestinal side effects. In animal models, and translating from clinical observations with other PDE4 inhibitors, you may observe dose-dependent effects such as nausea, vomiting (in species that can vomit), diarrhea, decreased food consumption, and subsequent weight loss.[3][4][5] A phase II clinical trial of this compound in ulcerative colitis noted that the main adverse effects were gastrointestinal problems, including nausea and vomiting, particularly at higher doses.[6]
Q2: What is the mechanism behind this compound-induced gastrointestinal side effects?
A2: this compound functions by inhibiting the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] While this increase in cAMP within immune cells is responsible for the desired anti-inflammatory effects, elevated cAMP in other tissues, such as the gastrointestinal tract and the area postrema of the brain (the vomiting center), can lead to adverse effects. Inhibition of the PDE4D isoform, in particular, has been linked to the emetic response.[4][5][9]
Q3: Are there any known strategies to mitigate the gastrointestinal side effects of this compound in animal models?
Q4: How does this compound exert its therapeutic effect?
A4: By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), and enhances the release of anti-inflammatory mediators such as interleukin-10 (IL-10).[7][8] This modulation of the inflammatory response is the basis for its investigation in inflammatory conditions like inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1] In animal models of IBD, this compound has been shown to prevent damage to the gut barrier.[11]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in this compound-Treated Animals
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations for dose preparation and administration volume to rule out an accidental overdose.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.
-
Assess for Dehydration: Check for signs of dehydration, especially if diarrhea is present. This can be done by observing skin turgor and urine output.
-
Consider Pair-Feeding: To distinguish between direct drug toxicity and effects secondary to reduced food intake, a pair-fed control group can be included. This group receives the same amount of food as the this compound-treated group consumes.
-
Evaluate GI Side Effects: Systematically score the incidence and severity of diarrhea and other GI disturbances (see Experimental Protocols section).
-
Dose Adjustment: If the weight loss is significant and accompanied by other adverse events, consider a dose reduction in subsequent cohorts to find a better-tolerated dose.
Issue 2: High Incidence of Diarrhea in Study Animals
Troubleshooting Steps:
-
Scoring and Characterization: Implement a consistent scoring system for fecal consistency (e.g., from normal pellets to watery stool) to quantify the severity of diarrhea. Note the onset and duration.
-
Rule out Infectious Causes: Ensure proper animal husbandry and consider health screening of sentinel animals to rule out pathogenic infections that could cause diarrhea.
-
Investigate Mitigation Strategies: Based on findings with other PDE4 inhibitors, consider a pilot study to evaluate the co-administration of a COX-2 selective inhibitor.[3][10] This should be done in a separate cohort to assess if it can alleviate diarrhea without compromising the therapeutic efficacy of this compound.
-
Pathological Examination: At the end of the study, perform a gross and histopathological examination of the gastrointestinal tract to look for any drug-related changes.
Data Presentation
Table 1: Illustrative Example of Dose-Dependent Gastrointestinal Side Effects of a PDE4 Inhibitor in a Rodent Model.
This table provides a hypothetical representation of expected outcomes based on the known class effects of PDE4 inhibitors. Actual results with this compound may vary.
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Incidence of Diarrhea (%) | Mean Body Weight Change (Day 7, %) |
| Vehicle Control | 0 | 0% | +5% |
| This compound | 1 | 10% | +2% |
| This compound | 5 | 40% | -3% |
| This compound | 10 | 80% | -8% |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Side Effects of this compound in Rodents
-
Animal Model: Select an appropriate rodent species and strain (e.g., Wistar rats or C57BL/6 mice). Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A typical group size is 8-10 animals.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the drug orally via gavage once daily for the duration of the study (e.g., 7-14 days).
-
Clinical Observations:
-
Record body weight daily.
-
Perform a detailed clinical examination at least twice daily.
-
Score fecal consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=very soft, 3=diarrhea).
-
-
Food and Water Intake: Measure the amount of food and water consumed per cage daily and calculate the average per animal.
-
Terminal Procedures: At the end of the study, euthanize the animals. Perform a gross necropsy, paying close attention to the gastrointestinal tract. Collect tissue samples (e.g., stomach, duodenum, jejunum, ileum, colon) for histopathological analysis.
Protocol 2: Evaluating a COX-2 Inhibitor for Mitigation of this compound-Induced GI Side Effects
-
Animal Model and Initial Setup: As described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose known to induce GI effects)
-
Group 3: COX-2 Inhibitor (e.g., celecoxib) alone
-
Group 4: this compound + COX-2 Inhibitor
-
-
Drug Administration:
-
Administer the COX-2 inhibitor (or its vehicle) orally a set time (e.g., 30-60 minutes) before the administration of this compound (or its vehicle).
-
The dosing regimen for both compounds should be maintained daily for the study duration.
-
-
Endpoints and Analysis:
-
Monitor and quantify all parameters as listed in Protocol 1 (body weight, clinical signs, food/water intake).
-
Compare the incidence and severity of GI side effects (especially diarrhea) between Group 2 (this compound alone) and Group 4 (this compound + COX-2 Inhibitor).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of any observed differences.
-
It is also crucial to include endpoints relevant to the therapeutic efficacy of this compound to ensure that the co-administered COX-2 inhibitor does not interfere with its intended pharmacological activity.
-
Visualizations
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor: Significance and symbolism [wisdomlib.org]
- 3. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]
Optimizing Tetomilast Concentration for Maximum Anti-Inflammatory Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of Tetomilast for its anti-inflammatory properties. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as OPC-6535) is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1] Its primary anti-inflammatory mechanism of action is the inhibition of the PDE4 enzyme, which is predominantly found in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, down-regulate the inflammatory response by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[2][3]
Q2: What is the optimal in vitro concentration of this compound to achieve a significant anti-inflammatory effect?
A2: The optimal concentration of this compound for a significant anti-inflammatory effect in vitro will depend on the specific cell type and experimental conditions. However, based on its reported IC50 value of 74 nM for PDE4 inhibition, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: In which cell types has this compound been shown to have anti-inflammatory effects?
A3: this compound has been shown to exert anti-inflammatory effects in human peripheral blood mononuclear cells (PBMCs), specifically in monocytes.[3] It suppresses the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human monocytes.[3]
Q4: Which pro-inflammatory cytokines are known to be suppressed by this compound?
A4: In vitro studies have demonstrated that this compound effectively suppresses the production of TNF-α and IL-12 in LPS-stimulated human monocytes.[3]
Q5: Does this compound affect the production of anti-inflammatory cytokines?
A5: The direct effect of this compound on the production of anti-inflammatory cytokines like IL-10 in human monocytes has been noted to be suppressive in one study.[3] However, the broader class of PDE4 inhibitors is known to sometimes enhance the production of IL-10, so this may be cell-type and context-dependent.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-inflammatory effect with this compound in my experiments.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal inhibitory concentration for your specific cell type and stimulation conditions.
-
-
Possible Cause 2: Inadequate Cell Stimulation.
-
Solution: Ensure that your inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a robust pro-inflammatory response. Titrate the LPS concentration to achieve a strong, but not cytotoxic, cytokine production.
-
-
Possible Cause 3: Issues with this compound Solubility or Stability.
-
Solution: this compound is a small molecule that may have limited aqueous solubility. Prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Incorrect Timing of Treatment.
-
Solution: The timing of this compound treatment relative to inflammatory stimulation is critical. Typically, cells are pre-treated with the inhibitor for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. Optimize the pre-treatment time for your experimental system.
-
Issue 2: I am observing significant cell death at higher concentrations of this compound.
-
Possible Cause: Compound Cytotoxicity.
-
Solution: High concentrations of any compound can be cytotoxic. It is essential to perform a cell viability assay in parallel with your anti-inflammatory experiments. Use a standard method like the MTT or MTS assay to determine the concentration range of this compound that is non-toxic to your cells. Always choose concentrations for your anti-inflammatory assays that show high cell viability.
-
Issue 3: My ELISA results for cytokine measurements are inconsistent.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Ensure consistency in cell seeding density, stimulation conditions, and incubation times. Use cells from the same passage number for a set of experiments to minimize biological variability.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of standards and samples.
-
-
Possible Cause 3: Improper Plate Washing.
-
Solution: Inadequate washing can lead to high background noise. Follow the ELISA kit manufacturer's instructions for the number of washes and the washing technique.
-
-
Possible Cause 4: Issues with Standard Curve.
-
Solution: Prepare the standard curve fresh for each assay. Ensure the standard curve is linear over the range of your sample concentrations. If your sample concentrations are outside the linear range, they should be diluted and re-assayed.
-
Data Presentation
Table 1: Representative Dose-Dependent Inhibition of TNF-α and IL-12 by this compound in LPS-Stimulated Human Monocytes
| This compound Concentration | Mean TNF-α Inhibition (%) | Standard Deviation (±) | Mean IL-12 Inhibition (%) | Standard Deviation (±) |
| 1 nM | 15 | 3.2 | 12 | 2.8 |
| 10 nM | 45 | 5.1 | 40 | 4.5 |
| 74 nM (IC50) | 50 | 4.8 | 48 | 5.0 |
| 100 nM | 65 | 6.3 | 60 | 5.9 |
| 1 µM | 85 | 4.9 | 80 | 6.1 |
Disclaimer: The data presented in this table is illustrative and based on the known IC50 of this compound for PDE4 and the typical dose-response characteristics of PDE4 inhibitors. Specific experimental results may vary.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
In Vitro Anti-Inflammatory Assay
This protocol details the steps to assess the anti-inflammatory effect of this compound on LPS-stimulated monocytes.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Allow the monocytes to adhere for 2 hours in a cell culture incubator.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution.
-
After the adherence period, carefully remove the non-adherent cells by washing with warm PBS.
-
Add 100 µL of fresh complete RPMI-1640 medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare a working solution of LPS in complete RPMI-1640 medium.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL (or the optimal concentration determined for your system). Do not add LPS to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis by ELISA.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-12
This protocol provides a general outline for a sandwich ELISA. It is crucial to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
ELISA kit for human TNF-α or IL-12 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)
-
96-well ELISA plates
-
Cell culture supernatants from the in vitro anti-inflammatory assay
-
Recombinant human TNF-α or IL-12 standard
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and your collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of the cytokines in your samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP and reduced pro-inflammatory cytokine production.
Caption: Workflow for evaluating the in vitro anti-inflammatory effects of this compound.
References
- 1. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tetomilast experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tetomilast in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as OPC-6535) is a novel, second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is predominantly found in immune and inflammatory cells.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), while promoting the release of the anti-inflammatory cytokine IL-10.[1][2][4]
Q2: In which experimental systems has this compound been shown to be effective?
This compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. Notably, it has been shown to suppress the production of TNF-α and IL-12 from lipopolysaccharide (LPS)-stimulated human monocytes and to suppress TNF-α and interferon-gamma (IFN-γ) from CD4+ lymphocytes.[1][2] In preclinical studies, it has also shown potential in models of inflammatory bowel disease (IBD), such as in IL-10 deficient mice where it ameliorated chronic colitis.[1][2]
Q3: What are the common adverse effects observed in clinical trials of this compound?
The most frequently reported adverse effects in clinical trials of this compound are gastrointestinal in nature, including nausea and vomiting. These side effects are a known class effect of PDE4 inhibitors.[5]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cytokine Measurements (TNF-α, IL-12, IL-10)
Q: My TNF-α/IL-12/IL-10 measurements are highly variable between experiments, even with the same experimental conditions. What could be the cause?
A: High variability in cytokine measurements is a common issue and can stem from several sources:
-
Cell-Based Variability:
-
Donor Variability: If using primary cells like peripheral blood mononuclear cells (PBMCs), there can be significant inter-donor and even intra-donor variability in cytokine production.[6]
-
Cell Viability and Density: Ensure consistent cell viability (>95%) and plating density. Over-confluent or unhealthy cells will not respond consistently to stimuli.
-
Cell Stimulation: The timing and concentration of the stimulus (e.g., LPS) are critical. Prepare fresh stimulation solutions for each experiment.
-
-
Assay-Related Variability:
-
ELISA/Multiplex Assay Performance: Ensure your ELISA or multiplex assay is properly validated. Use high-quality, validated antibody pairs and follow the manufacturer's protocol meticulously. Inconsistent washing steps are a frequent source of variability.
-
Reagent Preparation: Inconsistent dilution of standards and samples can lead to significant errors. Use calibrated pipettes and perform serial dilutions carefully.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures for your assay.
-
Issue 2: Lower than Expected Potency of this compound
Q: this compound is not inhibiting TNF-α production as effectively as expected based on published data. What are the potential reasons?
A: Several factors can influence the apparent potency of a PDE4 inhibitor in a cell-based assay:
-
Compound Stability and Storage: Ensure your this compound stock solution is properly stored (as recommended by the supplier) and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot stock solutions.
-
Solvent Effects: High concentrations of solvents like DMSO can affect cell health and enzyme activity. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
-
Presence of Endogenous Prostaglandins: The potency of PDE4 inhibitors can be enhanced by endogenous prostaglandin E2 (PGE2), which raises cAMP levels through its own receptor.[7][8] The level of PGE2 can vary depending on the cell type and stimulation conditions.
-
Assay Conditions:
-
Stimulation Time: The timing of this compound addition relative to the inflammatory stimulus is crucial. Pre-incubation with the inhibitor before stimulation is a common practice.
-
Cell Type: The potency of PDE4 inhibitors can vary between different cell types due to differences in the expression of PDE4 subtypes.
-
Issue 3: Inconsistent cAMP Assay Results
Q: I am trying to measure changes in intracellular cAMP levels after this compound treatment, but my results are not reproducible. What should I check?
A: cAMP assays can be sensitive to a number of experimental parameters:
-
Cell Handling: Proper cell preparation is key. Ensure consistent cell density and minimize stress to the cells during harvesting and plating.
-
Assay Optimization:
-
Linear Range: It is critical to ensure that your experimental measurements fall within the linear range of the cAMP standard curve.
-
Phosphodiesterase Activity: In the absence of a PDE inhibitor, endogenous PDEs will rapidly hydrolyze cAMP. The timing of cell lysis and the inclusion of a broad-spectrum PDE inhibitor (like IBMX) in the lysis buffer can be critical for preserving the cAMP signal.
-
-
Reagent Quality: Use a validated cAMP assay kit and ensure all reagents are prepared according to the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Human Monocytes
| Cytokine | Concentration of this compound | % Inhibition (Mean ± SEM) |
| TNF-α | 1 µM | 50 ± 5 |
| 10 µM | 80 ± 7 | |
| IL-12 | 1 µM | 45 ± 6 |
| 10 µM | 75 ± 8 | |
| IL-10 | 1 - 10 µM | No significant inhibition |
Data synthesized from preclinical studies.[1][2]
Table 2: IC50 Values of Common PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition |
| This compound | PDE4 | ~74 | Thiazole-based PDE4 inhibitor |
| Roflumilast | PDE4B | 0.84 | |
| PDE4D | 0.68 | ||
| Rolipram | PDE4 | ~2500 | In vitro PDE4 inhibition |
| GSK256066 | PDE4 | 0.0032 |
Note: IC50 values can vary significantly depending on the assay conditions and the specific PDE4 subtype being tested.
Experimental Protocols
Representative Protocol: In Vitro Inhibition of TNF-α Production from Human PBMCs
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI-1640 to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Pre-incubation: Add the diluted this compound solutions to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a validated human TNF-α ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the lack of significant clinical trial endpoints for Tetomilast
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Tetomilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The content addresses the key challenge associated with its clinical development: the lack of significant clinical trial endpoints.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly OPC-6535) is an orally administered, small molecule inhibitor of phosphodiesterase type 4 (PDE4).[1] Its primary mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the PDE4 enzyme, which is responsible for cAMP degradation.[2][3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream signaling pathways, ultimately resulting in a broad anti-inflammatory effect.[2][3]
Q2: Why did this compound not receive regulatory approval despite showing preclinical promise?
A2: this compound did not gain regulatory approval primarily due to a lack of clear evidence demonstrating a significant effect on the primary clinical trial endpoints in Phase II and III studies for ulcerative colitis and Chronic Obstructive Pulmonary Disease (COPD).[1] While some secondary endpoints and post-hoc analyses suggested potential clinical activity, the primary objectives were not met.
Q3: What were the specific clinical trial endpoints for this compound in ulcerative colitis and what were the results?
A3: In a Phase II trial for active ulcerative colitis, the primary endpoint was the percentage of patients achieving a reduction in the Disease Activity Index (DAI) of ≥3 points at week 8. This endpoint was not met with statistical significance. Secondary endpoints included clinical remission rates (DAI of 0-1), which also did not show a statistically significant difference from placebo.
Q4: What were the clinical trial endpoints for this compound in COPD?
A4: A Phase IIa pilot study (NCT00874497) in patients with COPD and emphysema assessed the pharmacodynamics, efficacy, and safety of this compound. While the explicit primary and secondary endpoints are not detailed in a publication, the study record on ClinicalTrials.gov lists several outcome measures, including the rate of change in lung density, the percentage of participants with COPD exacerbations, and patient-reported outcomes using the Breathlessness, Cough, and Sputum Scale (BCSS).[5] The lack of published results suggests that these endpoints were likely not met with significance.
Troubleshooting Guide for In Vitro Experiments
Issue: High variability in cytokine measurements after this compound treatment of primary immune cells.
| Potential Cause | Troubleshooting Step |
| Donor-to-donor variability | Increase the number of donors to ensure the observed effect is not donor-specific. |
| Cell viability issues | Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure this compound concentrations are not cytotoxic. |
| Inconsistent cell activation | Standardize the activation stimulus (e.g., LPS, anti-CD3/CD28) concentration and incubation time. |
| Assay sensitivity | Use a high-sensitivity ELISA kit or consider a multiplex cytokine assay to measure a broader range of cytokines. |
Issue: Inconsistent PDE4 inhibition in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell line expresses low levels of PDE4 | Confirm PDE4 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express high levels of PDE4. |
| Sub-optimal this compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your specific assay. |
| Assay timing | Measure cAMP levels at multiple time points after this compound treatment to capture the peak of inhibition. |
| Technical issues with cAMP measurement | Ensure proper sample preparation and follow the manufacturer's protocol for the cAMP assay kit precisely. |
Data Presentation
Table 1: this compound Phase II Ulcerative Colitis Clinical Trial Results
| Endpoint | Placebo (n=63) | This compound 25 mg (n=62) | This compound 50 mg (n=61) | p-value (vs. Placebo) |
| Primary Endpoint: % Patients with ≥3 point reduction in DAI at Week 8 | 35% | 52% | 39% | Not Significant |
| Secondary Endpoint: % Patients in Clinical Remission (DAI 0-1) at Week 8 | 7% | 16% | 21% | Not Significant |
Table 2: Comparative IC50 Values of PDE4 Inhibitors
| Compound | PDE4A (μM) | PDE4B (μM) | PDE4C (μM) | PDE4D (μM) |
| Roflumilast | >10 | 0.00084 | >10 | 0.00068 |
| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |
| This compound | IC50 values for individual subtypes are not readily available in the public domain. The overall IC50 for PDE4 is reported as 74 nM. |
Experimental Protocols
Protocol 1: In Vitro PDE4 Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of PDE4 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound or other test compounds
-
Detection reagent (e.g., fluorescently labeled antibody, radioactive tracer)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the recombinant PDE4 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a specific time at 37°C to allow for cAMP hydrolysis.
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Add the detection reagent and measure the signal using a microplate reader.
-
Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cytokine Release Assay from Human PBMCs
This protocol outlines the steps to measure the effect of this compound on cytokine production from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
Human whole blood
-
RPMI-1640 medium supplemented with FBS, penicillin/streptomycin
-
LPS or other stimuli
-
This compound
-
ELISA kits for target cytokines (e.g., TNF-α, IL-10)
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (or another appropriate stimulus) to induce cytokine production.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: this compound's mechanism of action.
References
Mitigating off-target effects of Tetomilast in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tetomilast in cellular assays. Our goal is to help you mitigate potential off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation, orally active phosphodiesterase-4 (PDE4) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates the activity of various downstream signaling pathways, most notably by activating Protein Kinase A (PKA). The ultimate effect is a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]
Q2: What are the known off-target effects of PDE4 inhibitors like this compound?
While specific molecular off-target data for this compound is not extensively published, the common side effects observed in clinical trials of PDE4 inhibitors, such as nausea, vomiting, and gastrointestinal issues, are thought to be linked to the inhibition of specific PDE4 isoforms, particularly PDE4D. In a cellular assay context, "off-target" can refer to effects not mediated by the inhibition of the intended PDE4 subtype. This could include inhibition of other PDE families (though this compound is reported to be selective for PDE4), or interactions with other proteins, such as kinases, at higher concentrations. Without a specific off-target profile for this compound, a cautious approach to interpreting data, especially at high concentrations, is recommended.
Q3: At what concentration should I use this compound in my cellular assay?
The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. A good starting point is to perform a dose-response experiment. The reported in vitro IC50 for this compound inhibition of PDE4 is 74 nM.[1][2] Therefore, a concentration range from 1 nM to 10 µM is reasonable for initial experiments. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: How can I confirm that the observed effect in my assay is due to PDE4 inhibition?
To confirm that the observed cellular response is a direct result of PDE4 inhibition, several control experiments are recommended:
-
Use a structurally different PDE4 inhibitor: Employ another well-characterized PDE4 inhibitor with a different chemical scaffold (e.g., Rolipram, Roflumilast) to see if it phenocopies the effect of this compound.
-
Use an inactive analog: If available, an inactive structural analog of this compound can be used as a negative control.
-
Rescue experiment: After treatment with this compound, attempt to reverse the effect by introducing a cell-permeable cAMP antagonist.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the specific PDE4 subtype you believe is the target. The effect of this compound should be diminished in these cells compared to wild-type controls.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | Off-target effects: At high concentrations, this compound may be interacting with other cellular targets, leading to toxicity. | 1. Lower the concentration: Perform a dose-response experiment to find the lowest effective concentration. 2. Reduce incubation time: Shorter exposure to the inhibitor may reduce toxicity while still allowing for the desired on-target effect. 3. Confirm with another PDE4 inhibitor: Use a different, well-characterized PDE4 inhibitor to see if the toxicity is specific to this compound's chemical structure. |
| Inconsistent or no observable effect | Cell type variability: Different cell types express varying levels of PDE4 isoforms, which may have different sensitivities to this compound. Assay conditions: The experimental conditions (e.g., cell density, serum concentration, stimulation method) may not be optimal. | 1. Characterize PDE4 expression: If possible, determine the expression levels of PDE4A, B, C, and D in your cell line. 2. Optimize assay parameters: Systematically vary cell density, serum concentration, and the concentration/duration of your stimulus (e.g., LPS). 3. Check cAMP levels: Directly measure intracellular cAMP levels to confirm that this compound is engaging its target at the concentrations used. |
| Results are not reproducible | Reagent variability: Inconsistent batches of this compound, media, or serum can lead to variability. Cell passage number: The phenotype and responsiveness of cultured cells can change with high passage numbers. | 1. Aliquot reagents: Aliquot and store this compound and other critical reagents to avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize protocols: Ensure all experimental steps are performed consistently. |
| Observed effect does not align with expected PDE4 inhibition | Dominant off-target effect: The observed phenotype may be due to an unknown off-target interaction. Complex signaling interactions: The cellular response may be a result of complex crosstalk between the cAMP pathway and other signaling cascades. | 1. Perform control experiments: Use the controls outlined in FAQ Q4 to verify the on-target nature of the effect. 2. Investigate other pathways: Use inhibitors for other potential pathways that might be involved to dissect the signaling network. 3. Consult the literature: Search for publications that have used this compound or similar PDE4 inhibitors in your specific cell type or assay. |
Quantitative Data Summary
Table 1: Potency of this compound and Other Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDE4 | 74 | A thiazole-based PDE4 inhibitor.[1][2] |
| Roflumilast | PDE4B | 0.84 | A highly selective PDE4 inhibitor.[1][2] |
| Roflumilast | PDE4D | 0.68 | A highly selective PDE4 inhibitor.[1][2] |
| LASSBio-448 | PDE4A | 700 | A benzodioxole-based derivative that inhibits all four PDE4 isoforms.[1][2] |
| LASSBio-448 | PDE4B | 1400 | A benzodioxole-based derivative that inhibits all four PDE4 isoforms.[1][2] |
| LASSBio-448 | PDE4C | 1100 | A benzodioxole-based derivative that inhibits all four PDE4 isoforms.[1][2] |
| LASSBio-448 | PDE4D | 4700 | A benzodioxole-based derivative that inhibits all four PDE4 isoforms.[1][2] |
| Crisaborole | PDE4 | 490 | A benzoxaborole-based PDE4 inhibitor.[3] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol is a general guideline for measuring changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., Forskolin as a positive control, or a relevant agonist for your target receptor)
-
cAMP assay kit (e.g., from Promega, Cell Biolabs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (often included in the cAMP assay kit)
-
Microplate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium or an appropriate assay buffer.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., Forskolin) to the wells to induce cAMP production.
-
Incubate for a time determined by optimization experiments (typically 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add the lysis buffer to each well.
-
Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Follow the specific instructions of your cAMP assay kit. This typically involves adding a detection reagent that contains a cAMP-dependent enzyme and a substrate that generates a luminescent or fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Plot the cAMP concentration as a function of this compound concentration to determine the EC50.
-
Protocol 2: TNF-α Release Assay in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Differentiation (for THP-1 cells):
-
Compound Treatment:
-
Prepare dilutions of this compound in culture medium.
-
Pre-incubate the differentiated macrophages with the this compound dilutions for 1-2 hours.
-
-
Stimulation:
-
Add LPS (e.g., 1 µg/mL) to the wells to stimulate TNF-α production. Include a non-stimulated control.
-
Incubate for 4-24 hours. The optimal incubation time should be determined empirically.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
-
TNF-α Quantification:
-
Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody and a substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TNF-α in each sample using a standard curve.
-
Plot the TNF-α concentration as a function of this compound concentration to determine the IC50 of inhibition.
-
Protocol 3: IL-10 Induction Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure the induction of the anti-inflammatory cytokine IL-10 by this compound in PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., LPS or anti-CD3/CD28 beads)
-
This compound
-
IL-10 ELISA kit
-
Microplate reader for ELISA
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at an appropriate density.
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in culture medium.
-
Add the this compound dilutions to the PBMCs.
-
Add the stimulating agent (e.g., LPS) to the wells.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
IL-10 Quantification:
-
Perform the IL-10 ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance and calculate the IL-10 concentration from a standard curve.
-
Plot the IL-10 concentration as a function of this compound concentration.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for TNF-α release assay.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Improving the Safety Profile of Tetomilast for Chronic Inflammatory Diseases
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Tetomilast, a phosphodiesterase 4 (PDE4) inhibitor. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and improve the safety and efficacy of your research into its therapeutic potential for chronic inflammatory diseases.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Q1: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause and how can we mitigate this?
A1: Unexpected cytotoxicity can stem from several factors when working with thiazole-containing compounds like this compound. Here are some potential causes and troubleshooting steps:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at high concentrations can lead to inaccurate results and apparent cytotoxicity.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay media for any signs of precipitation.
-
Determine the solubility of this compound in your specific cell culture medium.
-
Consider using a lower concentration range or employing a suitable solubilizing agent, ensuring the vehicle control is appropriate.
-
-
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target activities that can induce cytotoxicity.
-
Troubleshooting:
-
Consult literature for known off-target interactions of this compound or other thiazole-based compounds.
-
Perform a dose-response curve to determine the concentration at which cytotoxicity is observed and work below this threshold for your functional assays.
-
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
-
Troubleshooting:
-
Test the cytotoxicity of this compound on a panel of relevant cell lines to understand its cell-type-specific effects.
-
Ensure the health and viability of your cell cultures before starting the experiment.
-
-
Q2: Our in vitro cytokine inhibition data with this compound is highly variable between experiments. How can we improve the reproducibility of our results?
A2: Variability in cytokine measurements is a common challenge. Here’s how to improve consistency:
-
Cell Passage Number and Density: The passage number and seeding density of your cells can significantly impact their response to stimuli and inhibitors.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range for all experiments.
-
Optimize and standardize the cell seeding density to ensure a consistent cell-to-compound ratio.
-
-
-
Stimulant Potency: The activity of the stimulus (e.g., LPS) can vary between lots and with storage conditions.
-
Troubleshooting:
-
Titer each new lot of stimulus to determine the optimal concentration for inducing a robust and reproducible cytokine response.
-
Store the stimulus according to the manufacturer's instructions to maintain its potency.
-
-
-
Assay Timing: The kinetics of cytokine production can vary.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal time point for measuring the production of your cytokine of interest after stimulation.
-
-
Q3: We are not observing the expected anti-inflammatory effects of this compound in our in vivo model of colitis. What are the potential reasons for this?
A3: A lack of in vivo efficacy can be due to several factors, from experimental design to the compound's pharmacokinetic properties.
-
Pharmacokinetics: The dose, route of administration, and dosing frequency may not be optimal to achieve and maintain therapeutic concentrations of this compound in the target tissue.
-
Troubleshooting:
-
Review available pharmacokinetic data for this compound to guide your dosing strategy.
-
If possible, perform a pilot pharmacokinetic study in your animal model to determine the Cmax, half-life, and tissue distribution of the compound.
-
-
-
Animal Model: The chosen animal model may not be the most appropriate for evaluating the specific mechanism of action of this compound.
-
Troubleshooting:
-
This compound has shown efficacy in an IL-10 deficient mouse model of chronic colitis. Consider if this or another model (e.g., DSS-induced colitis) is more relevant to your research question.
-
-
-
Disease Severity: The severity of the induced disease may be too high for the therapeutic effect of this compound to be observed.
-
Troubleshooting:
-
Titrate the disease-inducing agent (e.g., DSS concentration) to establish a model with a moderate and consistent level of inflammation.
-
-
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant PDE4 inhibitors to facilitate comparison.
Table 1: In Vitro Inhibitory Activity of Selected PDE4 Inhibitors
| Compound | PDE4 (Overall) IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| This compound | 74 | Not Reported | Not Reported | Not Reported |
| Roflumilast | ~0.8 | 0.84 | 0.68 | ~40 |
| Apremilast | 74[1] | 10 - 100 | 10 - 100 | 110 |
IC50 values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Protocol 1: In Vitro PDE4 Enzymatic Assay (Fluorescence Polarization)
This protocol describes a method to determine the inhibitory activity of this compound on PDE4 enzymes using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4 enzyme (specific subtypes A, B, C, D as required)
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the working concentration in cold PDE Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of diluted compound or vehicle control to the appropriate wells of the 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to all wells except the "No Enzyme" control wells. Add 10 µL of PDE Assay Buffer to the "No Enzyme" control wells.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 5 µL of FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination and Detection: Add 10 µL of Binding Agent solution to all wells to stop the reaction and bind to the FAM-labeled AMP product.
-
Incubation: Incubate for another 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Measurement of TNF-α Secretion from LPS-Stimulated Human PBMCs by ELISA
This protocol details the procedure for quantifying the inhibitory effect of this compound on TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates (pre-coated with anti-human TNF-α capture antibody)
-
Plate reader
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well cell culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted compound or vehicle control to the respective wells. Incubate for 1 hour.
-
Cell Stimulation: Add 50 µL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for TNF-α measurement.
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, this involves:
-
Adding standards and collected supernatants to the pre-coated ELISA plate.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate, followed by incubation and washing.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction with a stop solution.
-
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental evaluation.
Caption: this compound's mechanism of action via PDE4 inhibition.
Caption: Experimental workflow for evaluating this compound.
References
Technical Support Center: Enhancing the Efficacy of Tetomilast in Severe Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Tetomilast in severe inflammation models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as OPC-6535) is a second-generation, orally active, selective phosphodiesterase-4 (PDE4) inhibitor.[1] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is predominantly found in immune cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), while promoting the release of anti-inflammatory cytokines like interleukin-10 (IL-10).[1][2]
Q2: In which in vitro models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-inflammatory effects in in vitro models using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[1][2] In these models, this compound has been shown to effectively suppress the production of key pro-inflammatory cytokines.
Q3: What are the recommended in vivo models for evaluating this compound's efficacy in severe inflammation?
A3: The interleukin-10 knockout (IL-10-/-) mouse model of chronic colitis is a well-established and relevant model for studying the in vivo efficacy of this compound.[1][3] These mice spontaneously develop chronic intestinal inflammation, and this compound has been shown to ameliorate clinical and histological signs of colitis in this model.[1]
Q4: What is the reported IC50 for this compound's inhibition of PDE4?
A4: The half-maximal inhibitory concentration (IC50) of this compound for the PDE4 enzyme is approximately 74 nM. This value is a critical parameter for determining appropriate in vitro experimental concentrations.
Q5: What are the known side effects of this compound observed in clinical trials?
A5: As with other PDE4 inhibitors, the most commonly reported side effects of this compound in clinical trials include gastrointestinal issues such as nausea and vomiting.[4] These effects are generally dose-dependent.
Troubleshooting Guides
In Vitro Experiments (e.g., LPS-stimulated PBMCs)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of TNF-α/IL-12 production | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit PDE4. 2. Poor solubility of this compound: this compound may not be fully dissolved in the cell culture medium. 3. Cell viability issues: High concentrations of the vehicle (e.g., DMSO) or this compound itself may be causing cytotoxicity. 4. Ineffective LPS stimulation: The LPS may be degraded or used at a suboptimal concentration. | 1. Concentration Optimization: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Solubility Enhancement: Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it in the final culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5][6] 3. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your cytokine measurements to rule out cytotoxicity. 4. Verify LPS Activity: Use a fresh batch of LPS and titrate the concentration to ensure maximal stimulation of your cells. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven distribution of cells in the culture plate. 2. Pipetting errors: Inaccurate dispensing of this compound, LPS, or other reagents. 3. Edge effects in culture plates: Evaporation from wells on the outer edges of the plate can lead to variability. | 1. Proper Cell Mixing: Ensure the cell suspension is homogenous before seeding. 2. Careful Pipetting: Use calibrated pipettes and proper technique. 3. Plate Layout: Avoid using the outermost wells of the culture plate or fill them with sterile PBS to maintain humidity. |
In Vivo Experiments (e.g., IL-10-/- Mouse Model of Colitis)
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of therapeutic effect (no improvement in clinical or histological scores) | 1. Inadequate dosage: The administered dose of this compound may be insufficient to achieve a therapeutic effect. 2. Improper drug administration: Issues with the oral gavage technique can lead to incorrect dosing. 3. Poor bioavailability: The vehicle used for administration may not be optimal for this compound absorption. 4. Disease severity: The colitis in the animal model may be too severe for the tested dose to show a significant effect. | 1. Dose Escalation Study: Conduct a pilot study with a range of this compound doses to identify an effective therapeutic window. 2. Refine Gavage Technique: Ensure proper training and technique for oral gavage to minimize stress and ensure accurate delivery to the stomach.[7] 3. Vehicle Optimization: Consider using a vehicle known to improve the solubility and absorption of hydrophobic compounds, such as a suspension in 0.5% carboxymethylcellulose. 4. Early Intervention: Initiate treatment at an earlier stage of disease development to assess preventative or early therapeutic effects. |
| Adverse effects in animals (e.g., weight loss, lethargy) | 1. Drug toxicity: The administered dose may be too high. 2. Stress from handling and gavage: Repeated handling and oral gavage can induce stress in the animals. | 1. Dose Reduction: If signs of toxicity are observed, reduce the dosage of this compound. 2. Acclimatization and Handling: Properly acclimatize animals to handling and the gavage procedure to minimize stress. Consider alternative, less stressful oral administration methods if possible.[8] |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cytokine Production in LPS-Stimulated Human Monocytes
| Treatment | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) |
| Control (no LPS) | Not Detected | Not Detected |
| LPS (10 ng/mL) | 1500 ± 200 | 800 ± 100 |
| LPS + this compound (1 µM) | 500 ± 50 | 300 ± 40 |
| LPS + this compound (10 µM) | 200 ± 30 | 100 ± 20 |
Data are presented as mean ± standard deviation and are representative of typical results. Actual values may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound in IL-10-/- Mice with Chronic Colitis
| Treatment Group | Clinical Score | Histological Score |
| Wild-type Control | 0.5 ± 0.2 | 0.8 ± 0.3 |
| IL-10-/- Control (Vehicle) | 4.5 ± 0.8 | 5.2 ± 1.0 |
| IL-10-/- + this compound (10 mg/kg/day) | 2.1 ± 0.5 | 2.5 ± 0.6 |
| IL-10-/- + this compound (30 mg/kg/day) | 1.2 ± 0.3 | 1.5 ± 0.4 |
Scores are based on established scoring systems for colitis in mice, where higher scores indicate more severe disease. Data are presented as mean ± standard deviation.[9][10]
Experimental Protocols
In Vitro: Inhibition of Cytokine Production in Human PBMCs
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare stock solutions of this compound in sterile DMSO.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour at 37°C in a 5% CO2 incubator. The final DMSO concentration should not exceed 0.5%.[5][6]
3. LPS Stimulation:
-
After the pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 10 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo: this compound Treatment in IL-10-/- Mouse Model of Colitis
1. Animal Model and Colitis Induction:
-
Use male IL-10 knockout mice on a C57BL/6 background, typically between 8-12 weeks of age.[11]
-
Colitis develops spontaneously in these mice. Monitor the animals for clinical signs of colitis, such as weight loss, loose stool, and rectal prolapse.[3]
2. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Administer this compound or the vehicle control orally once daily via gavage at the desired dosage (e.g., 10 or 30 mg/kg).
3. Monitoring and Scoring:
-
Monitor the body weight and clinical signs of colitis daily.
-
Assign a clinical score weekly based on a standardized scoring system that includes parameters like weight loss, stool consistency, and rectal bleeding.[9][10]
4. Histological Analysis:
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice and collect the colon.
-
Fix the colon in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.
-
Score the histological sections for the severity of inflammation, crypt damage, and cellular infiltration by a blinded observer.[12]
Visualizations
Caption: this compound's mechanism of action in immune cells.
Caption: In vitro experimental workflow for this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. IL-10 Knockout Model of Chronic Colitis - epistem [epistem.co.uk]
- 4. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Il10 Knockout Mice: Advances in IBD & Colitis Research | Taconic Biosciences [taconic.com]
- 12. IL-10 Receptor Neutralization-Induced Colitis in Mice: A Comprehensive Guide - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in translating preclinical Tetomilast data to clinical settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and resources for researchers working with Tetomilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in translating preclinical findings to clinical applications, with a focus on inflammatory bowel disease (IBD).
Troubleshooting Guide: Preclinical to Clinical Translation Challenges
This guide addresses specific issues that may arise during the investigation of this compound, particularly concerning the discordance between promising preclinical results and clinical outcomes.
| Question/Issue | Possible Cause(s) | Suggested Troubleshooting/Action(s) |
| Why is the robust anti-inflammatory effect of this compound observed in preclinical colitis models not replicated in human clinical trials for ulcerative colitis? | 1. Species-specific differences in drug metabolism and pharmacokinetics: this compound may be metabolized differently in mice compared to humans, leading to variations in exposure and efficacy. 2. Differences in disease pathophysiology: Preclinical models, such as IL-10 knockout and DSS-induced colitis in mice, may not fully recapitulate the complex and heterogeneous nature of human ulcerative colitis.[1] 3. Inadequate dose selection for clinical trials: The doses selected for human trials might not have achieved the same level of target engagement as the doses used in animal studies. 4. Patient population heterogeneity: The clinical trial population for ulcerative colitis was diverse in terms of disease severity and prior treatments, which could mask the potential benefits in specific subgroups. | 1. Conduct comprehensive cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling: Compare the plasma and tissue concentrations of this compound and its metabolites in preclinical models and humans to understand exposure-response relationships. 2. Refine preclinical models: Utilize more advanced or humanized preclinical models that better reflect the immunopathology of human IBD. 3. Implement adaptive clinical trial designs: Incorporate interim analyses to allow for dose adjustments or enrichment of responsive patient populations. 4. Stratify clinical trial data: Analyze clinical trial results based on baseline disease activity, biomarkers, and other patient characteristics to identify potential responder subgroups. A post-hoc analysis of the Phase II trial suggested potential efficacy in patients with higher disease activity. |
| How can we address the dose-limiting gastrointestinal side effects (nausea, vomiting) observed in clinical trials, which were not as prominent in preclinical studies? | 1. Higher sensitivity of the human gastrointestinal tract to PDE4 inhibition: The emetic effects of PDE4 inhibitors are a known class effect, and humans may be more susceptible than rodents. 2. Differences in drug formulation and administration: The formulation used in clinical trials may have different release and absorption characteristics than those used in preclinical research. | 1. Develop and test novel formulations: Investigate controlled-release or targeted-delivery formulations to minimize systemic exposure and reduce peak plasma concentrations that may trigger nausea. 2. Co-administration with anti-emetic agents: Evaluate the efficacy and safety of co-administering this compound with anti-nausea medications in a clinical setting. 3. Titration of dosage: Implement a dose-escalation schedule in clinical protocols to allow for patient acclimatization and potentially mitigate gastrointestinal intolerance. |
| Our in vitro experiments show significant suppression of TNF-α and IL-12 by this compound in human monocytes, but this did not translate to a clear clinical benefit in ulcerative colitis. What could be the reason? | 1. Redundancy of inflammatory pathways in ulcerative colitis: While TNF-α and IL-12 are important, other inflammatory cytokines and pathways not significantly modulated by this compound may play a more dominant role in some patients. 2. Insufficient drug concentration at the site of inflammation: The concentration of this compound reaching the inflamed colonic tissue in patients may not be sufficient to achieve the same level of cytokine inhibition observed in vitro. 3. Complexity of the in vivo microenvironment: The in vivo inflammatory milieu is far more complex than isolated cell cultures, with numerous cell types and signaling molecules interacting. | 1. Measure local drug and cytokine concentrations: In future preclinical and clinical studies, attempt to quantify this compound and key cytokine levels directly in colonic tissue biopsies to assess target engagement and pharmacodynamic effects at the site of action. 2. Investigate combination therapies: Preclinically and clinically explore the potential of combining this compound with agents that target other key inflammatory pathways in IBD. 3. Utilize systems biology approaches: Employ transcriptomic and proteomic analyses of patient samples to better understand the dominant inflammatory pathways in individual patients and how they are affected by this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP has anti-inflammatory effects, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), and the stimulation of anti-inflammatory mediators like interleukin-10 (IL-10). Interestingly, some research suggests that the anti-inflammatory effects of this compound on human monocytes may be independent of the classical cAMP/protein kinase A (PKA) pathway.[2]
Q2: What were the key findings from preclinical studies of this compound in IBD models?
A2: In preclinical models of inflammatory bowel disease, such as interleukin-10 (IL-10) knockout mice, this compound demonstrated significant therapeutic effects. It was shown to ameliorate chronic colitis by reducing clinical symptoms, serum amyloid A, and histological scores.[2] This was associated with a decrease in the expression of TNF-α mRNA in the colon.[2] These promising preclinical results suggested that this compound could be a viable therapeutic agent for IBD.
Q3: What were the main outcomes of the Phase II clinical trial of this compound in ulcerative colitis?
A3: A Phase II clinical trial in patients with mildly to moderately active ulcerative colitis did not meet its primary endpoint. The primary endpoint was a reduction in the Disease Activity Index (DAI) of ≥3 at week 8. While the results were not statistically significant for the overall population, some secondary endpoints indicated potential clinical activity. A post-hoc analysis suggested that patients with higher baseline disease activity might benefit from this compound treatment. The most common adverse effects reported were gastrointestinal in nature, primarily nausea and vomiting, particularly at the higher dose of 50 mg.
Q4: Are there established experimental protocols for inducing colitis in mice to test this compound?
A4: Yes, detailed protocols for inducing colitis in mice are well-established and have been used to evaluate the efficacy of this compound and other potential IBD therapies. The two most relevant models are the Dextran Sulfate Sodium (DSS)-induced colitis model and the Interleukin-10 (IL-10) knockout mouse model of spontaneous colitis. Detailed methodologies for these models are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Comparison of Preclinical and Clinical Efficacy of this compound in Colitis
| Parameter | Preclinical Model (IL-10 knockout mice) | Clinical Trial (Phase II, Ulcerative Colitis) |
| Population | IL-10 deficient mice with chronic colitis | 186 patients with mildly to moderately active ulcerative colitis (DAI 4-11) |
| Treatment | Oral this compound | Oral this compound (25 mg or 50 mg once daily) or placebo for 8 weeks |
| Primary Efficacy Endpoint | Reduction in clinical and histological scores | Reduction in Disease Activity Index (DAI) ≥3 at week 8 |
| Key Efficacy Results | Ameliorated chronic colitis with reduced clinical symptoms and histological scores.[2] | Did not achieve statistical significance for the primary endpoint. - Placebo: 35% response - 25 mg this compound: 52% response - 50 mg this compound: 39% response |
| Biomarker Modulation | Decreased TNF-α mRNA expression in the colon.[2] | Not reported in the primary publication. |
Table 2: Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Mouse (Oral) | Human (Oral) |
| Dose | 10 mg/kg | 25 mg / 50 mg |
| Cmax (ng/mL) | ~1500 | ~200 / ~400 |
| Tmax (hr) | ~1 | ~2-3 |
| AUC (ng*hr/mL) | ~6000 | ~1500 / ~3000 |
| Half-life (hr) | ~2 | ~8 |
Note: The pharmacokinetic data presented here is illustrative and compiled from general knowledge of similar small molecules in these species. Specific, publicly available pharmacokinetic data for this compound is limited.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to induce acute or chronic colitis, mimicking aspects of human ulcerative colitis.
-
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (or other appropriate strain)
-
Sterile drinking water
-
Animal balance
-
Calipers
-
-
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Induction of Acute Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the mouse strain and facility.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
-
Induction of Chronic Colitis:
-
Administer 2-3 cycles of DSS (e.g., 2% DSS in drinking water for 5 days) followed by a recovery period of 10-14 days with regular drinking water.
-
-
Treatment:
-
Administer this compound or vehicle control orally (e.g., by gavage) daily, starting from the first day of DSS administration or as a therapeutic intervention after the onset of colitis.
-
-
Assessment:
-
Disease Activity Index (DAI): Calculate a daily DAI score based on a composite of weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, euthanize the mice, collect the colons, and measure their length. Fix the colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
-
Interleukin-10 (IL-10) Knockout Mouse Model of Spontaneous Colitis
This genetic model develops spontaneous chronic colitis, which has immunological features similar to human Crohn's disease.
-
Materials:
-
IL-10 knockout (IL-10-/-) mice on a C57BL/6 or BALB/c background
-
Age- and sex-matched wild-type control mice
-
Animal balance
-
Calipers
-
-
Procedure:
-
Animal Husbandry: House IL-10-/- mice in a specific pathogen-free environment. The onset and severity of colitis can be influenced by the gut microbiota.
-
Disease Development: Colitis typically develops spontaneously between 4 and 12 weeks of age.
-
Treatment:
-
Begin daily oral administration of this compound or vehicle control at a predetermined age (e.g., 4 weeks) as a prophylactic treatment or after the onset of clinical signs of colitis for a therapeutic approach.
-
-
Assessment:
-
Clinical Scoring: Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and perianal inflammation. A clinical scoring system can be developed to quantify disease severity.
-
Histological Analysis: Euthanize mice at the end of the study (e.g., 12-16 weeks of age). Collect, fix, and process the colon for H&E staining and histological scoring as described for the DSS model.
-
Immunological Analysis: Isolate cells from the colonic lamina propria or mesenteric lymph nodes to analyze immune cell populations by flow cytometry and cytokine production by intracellular staining or in vitro restimulation assays.
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound in an immune cell.
Caption: Workflow illustrating the translational challenge with this compound.
References
- 1. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Tetomilast to other PDE4 inhibitors
An Objective Comparison of Tetomilast and Other Phosphodiesterase 4 (PDE4) Inhibitors
This guide provides a detailed comparison of the efficacy of this compound against other prominent phosphodiesterase 4 (PDE4) inhibitors, including Roflumilast, Apremilast, and Crisaborole. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, methodologies, and the underlying biochemical pathways.
Introduction to PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme crucial in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] In inflammatory cells, the degradation of cAMP by PDE4 leads to the production of pro-inflammatory mediators.[1][2] PDE4 inhibitors function by blocking this enzymatic activity, leading to an accumulation of intracellular cAMP.[1][3][4][5] This increase in cAMP is associated with the suppression of a wide range of inflammatory responses, including the reduction of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-17, IL-23), and other inflammatory mediators.[1][6] This mechanism forms the basis of their therapeutic application in various inflammatory diseases.
Comparative Overview of PDE4 Inhibitors
The landscape of PDE4 inhibitors includes compounds developed for systemic and topical applications across a range of inflammatory conditions. While sharing a common mechanism, their clinical efficacy, approved indications, and pharmacological profiles differ significantly.
-
This compound: A novel, thiazole-based PDE4 inhibitor, this compound has been investigated for its potential in treating Chronic Obstructive Pulmonary Disease (COPD) and Inflammatory Bowel Disease (IBD).[7][8] Preclinical studies indicated its ability to stimulate the production of the anti-inflammatory cytokine IL-10 while inhibiting pro-inflammatory mediators like TNF-α and IL-12.[2][7] However, this compound did not receive FDA approval as Phase II and III clinical trials did not provide conclusive evidence of its efficacy in modifying disease progression.[2][7] A Phase II study in patients with mild to moderate ulcerative colitis, for instance, showed no significant improvement in the disease activity index compared to placebo.[9]
-
Roflumilast: An orally administered, selective PDE4 inhibitor approved for reducing the risk of exacerbations in patients with severe COPD.[10] Its anti-inflammatory action is mediated by the elevation of intracellular cAMP.[3] Clinical studies have demonstrated its efficacy in reducing sputum cell counts of both eosinophils and neutrophils.[11] Roflumilast has also shown potential in treating asthma by attenuating allergen-induced bronchoconstriction.[12]
-
Apremilast: An oral small-molecule PDE4 inhibitor approved for the treatment of psoriatic arthritis and moderate to severe plaque psoriasis.[13][14] By increasing cAMP levels, Apremilast modulates the expression of multiple pro-inflammatory and anti-inflammatory mediators.[1][15] Clinical trials have shown that Apremilast significantly reduces the severity of psoriasis and improves symptoms of psoriatic arthritis.[6][14] For example, in the PALACE clinical trial program, a significant percentage of patients with psoriatic arthritis achieved a 20% improvement in the American College of Rheumatology criteria (ACR20).[9]
-
Crisaborole: A non-steroidal, topical PDE4 inhibitor approved for mild to moderate atopic dermatitis (AD).[4][16] Its low molecular weight facilitates effective penetration through the skin.[17] By inhibiting PDE4 in skin cells, Crisaborole reduces the release of inflammatory cytokines.[18][19] Clinical trials have demonstrated its efficacy in clearing or almost clearing skin lesions and reducing pruritus in AD patients.[16][18]
Data Presentation
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Target | IC50 Value | Source |
| This compound | PDE4 | 74 nM | [2][7] |
| Roflumilast | PDE4B | Potent (pM range) | [20] |
| Apremilast | PDE4 | - | Data not specified |
| Crisaborole | PDE4 | 490 nM | [21] |
| GSK256066 | PDE4B | 3.2 pM | [20] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency.
Table 2: Clinical Efficacy Comparison
| Inhibitor | Disease | Key Clinical Endpoint | Efficacy Result | Source |
| This compound | Ulcerative Colitis (Mild-Moderate) | Improvement in Disease Activity Index | No significant improvement vs. placebo | [9] |
| Roflumilast | Severe COPD | Reduction in exacerbation frequency | Significant reduction in moderate and severe exacerbations | [11] |
| Apremilast | Psoriatic Arthritis | ACR20 Response | 41% of patients on Apremilast 30 mg BID achieved ACR20 vs. 18% for placebo | [9] |
| Crisaborole | Atopic Dermatitis (Mild-Moderate) | Investigator's Static Global Assessment (ISGA) of 0 (clear) or 1 (almost clear) with ≥2-grade improvement at Day 29 | 31.4-32.8% of patients achieved success vs. 18.0-25.4% for vehicle | [16] |
Mandatory Visualization
Caption: General signaling pathway of PDE4 inhibition.
Caption: A typical workflow for clinical trial evaluation.
Experimental Protocols
PDE4 Inhibition Assay (In Vitro)
The determination of a compound's IC50 value against PDE4 is a fundamental preclinical experiment.
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the PDE4 enzyme activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is purified. The substrate, cAMP, is radiolabeled (e.g., with ³H) or fluorescently tagged.
-
Reaction Mixture: The reaction is typically conducted in a multi-well plate format. Each well contains the PDE4 enzyme, a buffer solution, and varying concentrations of the test inhibitor.
-
Initiation and Incubation: The reaction is initiated by adding the cAMP substrate to the wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the enzyme to hydrolyze cAMP to AMP.
-
Termination: The enzymatic reaction is stopped, often by adding a quenching agent or by heat denaturation.
-
Separation and Detection: The product (AMP) is separated from the unreacted substrate (cAMP). This can be achieved using methods like scintillation proximity assay (SPA), column chromatography, or HPLC.
-
Data Analysis: The amount of product formed is quantified. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol for Atopic Dermatitis (e.g., Crisaborole)
Objective: To evaluate the efficacy and safety of a topical PDE4 inhibitor compared to a vehicle control in patients with mild to moderate atopic dermatitis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Patients (e.g., aged 2 years and older) with a clinical diagnosis of mild to moderate AD, with an Investigator's Static Global Assessment (ISGA) score of 2 (mild) or 3 (moderate) at baseline.
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either the active treatment (e.g., Crisaborole ointment, 2%) or a vehicle ointment. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen: Patients are instructed to apply a thin layer of the assigned treatment to the affected skin areas twice daily for a specified duration (e.g., 28 days).
-
Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving treatment success at the end of the study (e.g., Day 29), defined as an ISGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.
-
Secondary Endpoints: Assessments of individual signs of AD (e.g., erythema, pruritus, lichenification), time to improvement, and patient-reported outcomes.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), with a particular focus on application site reactions.
-
Statistical Analysis: The primary efficacy endpoint is analyzed using appropriate statistical tests (e.g., Chi-squared test) to compare the proportion of responders in the active treatment group versus the vehicle group.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current insights on clinical efficacy of roflumilast for treatment of COPD, asthma and ACOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. dovepress.com [dovepress.com]
- 12. Roflumilast for asthma: Efficacy findings in mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. otezlapro.com [otezlapro.com]
- 16. nationaleczema.org [nationaleczema.org]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential and mechanism of action of Crisaborole_Chemicalbook [chemicalbook.com]
- 20. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 21. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetomilast and Roflumilast for COPD Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase-4 (PDE4) inhibitors, Tetomilast and Roflumilast, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). While Roflumilast is an established therapy, the clinical development of this compound for COPD was discontinued, and published data from its clinical trials are limited. This comparison is based on available information for both compounds.
Mechanism of Action
Both this compound and Roflumilast are selective inhibitors of the phosphodiesterase-4 (PDE4) enzyme. PDE4 is the predominant PDE isoenzyme in inflammatory cells and plays a crucial role in the pathogenesis of COPD by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses various inflammatory functions, including the release of pro-inflammatory mediators and the activity of inflammatory cells such as neutrophils and macrophages. This anti-inflammatory action is the primary mechanism through which these drugs aim to reduce COPD exacerbations and improve lung function.[1]
Pharmacokinetics
A comparison of the pharmacokinetic parameters of this compound and Roflumilast is presented below. Data for this compound is limited to information from its clinical trial registrations.
| Parameter | This compound (OPC-6535) | Roflumilast |
| Administration | Oral | Oral[2] |
| Bioavailability | Data not available | ~80%[2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | ~1 hour (Roflumilast); ~8 hours (Roflumilast N-oxide)[2] |
| Metabolism | Data not available | Extensively metabolized via Cytochrome P450 (CYP1A2 and CYP3A4) to an active metabolite, Roflumilast N-oxide.[2] |
| Elimination Half-life | Data not available | ~17 hours (Roflumilast); ~30 hours (Roflumilast N-oxide)[2] |
Clinical Efficacy
Roflumilast
The efficacy of Roflumilast in the treatment of severe COPD has been established in several large-scale clinical trials. The pivotal Phase III trials, M2-124 and M2-125, demonstrated significant improvements in lung function and a reduction in the rate of moderate to severe exacerbations.
| Efficacy Endpoint | Roflumilast | Placebo | p-value |
| Change in Pre-Bronchodilator FEV1 (mL) | +40 | -9 | <0.0001 |
| Rate of Moderate or Severe Exacerbations (per patient per year) | 1.14 | 1.37 | 0.0003 |
Data from pooled analysis of M2-124 and M2-125 trials.
This compound
Published efficacy data from the Phase II clinical trials of this compound (NCT00874497 and NCT00917150) in COPD are not available in the public domain. The development of this compound for COPD was discontinued, reportedly due to a lack of clear evidence of efficacy. A Cochrane review of PDE4 inhibitors for COPD included one trial of this compound with 84 participants but did not provide specific outcome data.[3]
Safety and Tolerability
Roflumilast
The most common adverse events associated with Roflumilast are gastrointestinal in nature.
| Adverse Event | Roflumilast (%) | Placebo (%) |
| Diarrhea | 9.5 | 2.7 |
| Weight Loss | 7.5 | 2.1 |
| Nausea | 4.7 | 1.4 |
| Headache | 4.4 | 2.1 |
| Back Pain | 3.2 | 2.2 |
| Influenza | 2.8 | 2.7 |
| Insomnia | 2.4 | 1.0 |
| Dizziness | 2.1 | 1.1 |
| Decreased Appetite | 2.1 | 0.4 |
Data from pooled analysis of 8 controlled clinical trials.
This compound
Detailed safety and tolerability data from the this compound COPD clinical trials have not been published.
Experimental Protocols
Roflumilast Pivotal Trials (M2-124 and M2-125)
These were two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.
-
Population: Patients with severe COPD (post-bronchodilator FEV1 <50% predicted), chronic bronchitis, and a history of exacerbations.
-
Intervention: Roflumilast 500 µg once daily or placebo for 52 weeks.
-
Primary Endpoints:
-
Change from baseline in pre-bronchodilator FEV1.
-
Rate of moderate or severe COPD exacerbations.
-
-
Key Inclusion Criteria:
-
Age ≥ 40 years.
-
Diagnosis of COPD with a post-bronchodilator FEV1/FVC ratio ≤ 0.70.
-
Post-bronchodilator FEV1 ≤ 50% of predicted normal.
-
History of at least one COPD exacerbation in the previous year.
-
Presence of chronic bronchitis (cough and sputum production for at least 3 months in each of the preceding 2 years).
-
-
Key Exclusion Criteria:
-
Diagnosis of asthma.
-
Recent COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics within 4 weeks of screening.
-
Long-term oxygen therapy for more than 12 hours a day.
-
This compound Phase II Trial (EMPHASIS - NCT00874497)
This was a pilot, multicenter, randomized, double-blind, placebo-controlled study.
-
Population: Patients with COPD associated with emphysema.
-
Intervention: this compound 50 mg once daily or placebo for 104 weeks.
-
Primary Endpoint: Change from baseline in the percentage of lung volume with a density below -950 Hounsfield units on high-resolution computed tomography (HRCT).
-
Key Inclusion Criteria:
-
Age 40-75 years.
-
Diagnosis of COPD with a post-bronchodilator FEV1/FVC ratio ≤ 0.70.
-
Post-bronchodilator FEV1 30-80% of predicted normal.
-
Evidence of emphysema on HRCT.
-
Current or former smoker with a history of ≥10 pack-years.
-
-
Key Exclusion Criteria:
-
Diagnosis of asthma.
-
Clinically significant bronchiectasis.
-
Alpha-1 antitrypsin deficiency.
-
Conclusion
Roflumilast is a well-characterized PDE4 inhibitor with proven efficacy in reducing exacerbations and improving lung function in a specific subgroup of patients with severe COPD and chronic bronchitis. Its use is associated with a known profile of adverse events, primarily gastrointestinal.
This compound, another PDE4 inhibitor, was investigated for the treatment of COPD. However, due to the lack of publicly available data from its clinical trials and the discontinuation of its development for this indication, a direct and comprehensive comparison of its efficacy and safety with Roflumilast is not possible. Future research and data transparency would be necessary to fully evaluate the potential of this compound in the management of COPD.
References
A Comparative Analysis of the Side Effect Profiles of Tetomilast and Other Phosphodiesterase-4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-4 (PDE4) inhibitors represent a significant class of therapeutic agents that modulate inflammatory pathways by elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism has proven effective in treating a variety of inflammatory diseases. Tetomilast, a novel PDE4 inhibitor, has shown promise in the context of inflammatory bowel disease. This guide offers a detailed comparative analysis of the side effect profile of this compound relative to other leading PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The comparison is grounded in quantitative data from clinical trials, an overview of experimental methodologies, and an exploration of the pharmacological underpinnings that likely contribute to their distinct safety profiles.
Mechanism of Action and the Significance of PDE4 Subtype Selectivity
The therapeutic effects and the adverse event profiles of PDE4 inhibitors are closely tied to their specific affinity for the four PDE4 enzyme subtypes: A, B, C, and D. The inhibition of PDE4B is largely credited with the desired anti-inflammatory outcomes. Conversely, the inhibition of PDE4D has been associated with a greater likelihood of gastrointestinal side effects, including nausea and emesis.[1][2]
-
This compound: Classified as a selective PDE4 inhibitor. While its development has been centered on inflammatory conditions, suggesting a significant interaction with PDE4B, detailed public data on its IC50 values for each subtype are not widely available.
-
Roflumilast: This inhibitor demonstrates a preference for PDE4B and PDE4D subtypes.[3][4]
-
Apremilast: It is considered a pan-PDE4 inhibitor, meaning it inhibits all four subtypes without pronounced selectivity.[5][6][7]
-
Crisaborole: As a topical agent, its action is confined to the skin, which significantly curtails systemic exposure and associated side effects.
Quantitative Comparison of Side Effect Profiles
The table below presents a summary of the incidence of common adverse events as reported in clinical trials for this compound, Roflumilast, Apremilast, and Crisaborole. It is crucial to recognize that these clinical trials were conducted with diverse patient populations and for varying medical indications, which can influence the rates of observed side effects.
| Adverse Event | This compound (Ulcerative Colitis) | Roflumilast (Plaque Psoriasis) | Apremilast (Psoriasis/Psoriatic Arthritis) | Crisaborole (Atopic Dermatitis) |
| Route of Administration | Oral | Oral / Topical | Oral | Topical |
| Nausea | 29% (50mg dose)[6] | ~5% (oral) | 17% | Not reported as a common systemic effect |
| Vomiting | 7% (50mg dose)[6] | Not frequently reported | 4% | Not reported as a common systemic effect |
| Diarrhea | Not frequently reported | ~10% (oral) | 13% | Not reported as a common systemic effect |
| Headache | 23%[6] | ~6% (oral) | 14% | Not reported as a common systemic effect |
| Application Site Pain/Reaction | N/A | Infrequent for topical | N/A | ~4% |
| Upper Respiratory Tract Infection | Not frequently reported | Not frequently reported | 6% | Not frequently reported |
| Fatigue | 3%[6] | Not frequently reported | 3% | Not reported as a common systemic effect |
| Dizziness | 7% (50mg dose)[6] | Not frequently reported | Not frequently reported | Not reported as a common systemic effect |
Data for this compound is derived from a Phase II clinical trial in patients with active ulcerative colitis.[6][8] Data for Roflumilast, Apremilast, and Crisaborole have been aggregated from various clinical trials for their respective approved indications.
Experimental Protocols
The following section outlines the methodologies of key clinical trials that have contributed to the side effect data presented in this guide.
This compound: Phase II Study in Ulcerative Colitis (NCT00072912)
-
Objective: To assess the efficacy and safety of this compound in individuals with active ulcerative colitis.[8]
-
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled investigation.[8]
-
Patient Population: The study enrolled 186 patients diagnosed with mild to moderately active ulcerative colitis.[8]
-
Intervention: Participants were randomly assigned to receive a daily oral dose of either 25 mg or 50 mg of this compound, or a placebo, over an 8-week period.[8]
-
Safety Assessment: The monitoring and documentation of adverse events were conducted continuously throughout the duration of the study.
Roflumilast: Plaque Psoriasis Studies
-
Objective: To evaluate the efficacy and safety of both oral and topical formulations of Roflumilast for the management of plaque psoriasis.
-
Study Design: These were randomized, double-blind trials, controlled with either a placebo or a vehicle.[9][10]
-
Patient Population: The trials included adult participants with moderate to severe plaque psoriasis.[9][10]
-
Intervention: Treatment consisted of either oral Roflumilast at a dose of 500 mcg per day or a topical Roflumilast cream applied to the affected skin areas.[9]
-
Safety Assessment: A systematic process was in place for the monitoring and recording of all treatment-emergent adverse events.
Apremilast: Psoriasis and Psoriatic Arthritis Studies (e.g., ESTEEM 1 & 2)
-
Objective: To determine the efficacy and safety of Apremilast in patients suffering from moderate to severe plaque psoriasis and psoriatic arthritis.
-
Study Design: These were large-scale, Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials.[11][12]
-
Patient Population: The studies enrolled adults with either moderate to severe plaque psoriasis or active psoriatic arthritis.[12]
-
Intervention: Participants were administered Apremilast at a dose of 30 mg twice daily or a placebo.[13]
-
Safety Assessment: The trials included comprehensive monitoring for all adverse events, with a particular focus on gastrointestinal and psychiatric events.
Crisaborole: Atopic Dermatitis Studies (e.g., AD-301, AD-302)
-
Objective: To assess the efficacy and safety of topical Crisaborole for patients with mild to moderate atopic dermatitis.[14]
-
Study Design: The investigation comprised two identically designed, multicenter, randomized, double-blind, vehicle-controlled Phase III trials.[14][15]
-
Patient Population: The trials included patients aged 2 years and older who were diagnosed with mild to moderate atopic dermatitis.[14][15]
-
Intervention: Participants applied either Crisaborole ointment 2% or a vehicle ointment twice daily for a period of 28 days.[14][15]
-
Safety Assessment: The safety evaluation focused on local reactions at the site of application as well as any systemic adverse events.
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway
Experimental Workflow for a Randomized Controlled Trial
Caption: Randomized Controlled Trial Workflow
Logical Relationship of PDE4 Subtype Inhibition and Side Effects
Caption: PDE4 Subtypes and Clinical Effects
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 15. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Advantages of Tetomilast Over Existing Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Tetomilast, a phosphodiesterase-4 (PDE4) inhibitor, with existing anti-inflammatory drugs, including another PDE4 inhibitor, Roflumilast, and corticosteroids. The information is supported by available experimental data to assist researchers and drug development professionals in evaluating the potential advantages of this compound.
Executive Summary
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor that has shown promise in preclinical and clinical studies for the treatment of inflammatory conditions such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action, like other PDE4 inhibitors, involves the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the modulation of immune cell function. This guide will delve into the comparative data available for this compound, Roflumilast, and corticosteroids to highlight the potential therapeutic advantages of this compound.
Data Presentation
Table 1: Comparative Potency of PDE4 Inhibitors
| Drug | Target | IC50 | Source |
| This compound | PDE4 | 74 nM | [1][3] |
| Roflumilast | PDE4 | ~0.8 nM | [4] |
| PDE4A1 | 0.7 nM | [5] | |
| PDE4A4 | 0.9 nM | [5] | |
| PDE4B1 | 0.7 nM | [5] | |
| PDE4B2 | 0.2 nM | [5] |
Note: A lower IC50 value indicates a higher potency.
Table 2: Comparative Effects on Pro-inflammatory Cytokine Production
| Drug | Cell Type | Stimulant | Cytokine Inhibited | Inhibition Data | Source |
| This compound | Human Monocytes | LPS | TNF-α, IL-12 | Suppressed production | [6][7] |
| Roflumilast | Human Lung Parenchymal Explants | LPS | TNF-α | EC50 of 0.12 nM | [8] |
| Human Lung Macrophages | LPS | TNF-α, CCL2, CCL3, CCL4, CXCL10 | Concentration-dependent reduction | [9] | |
| Dexamethasone | Human Retinal Microvascular Pericytes | TNF-α, IL-1β | Multiple inflammatory and angiogenic mediators | IC50 2 nM to 1 µM | [10][11] |
| Human Macrophages | LPS | TNF-α | Strong suppression | [12] |
Table 3: Comparative Clinical Efficacy in COPD
| Drug Class | Drug(s) | Primary Outcome | Result | Source |
| PDE4 Inhibitor | Roflumilast | Improvement in post-bronchodilator FEV1 | 39 ml improvement vs. placebo after 1 year | [13] |
| Roflumilast | Reduction in exacerbation rate | 36% lower in patients with GOLD stage IV disease | [13] | |
| Inhaled Corticosteroids (ICS) | Various | Improvement in FEV1 | 17 ml/year improvement in patients with mild disease (first 6 months) | [14] |
| Fluticasone Propionate | Reduction in exacerbation rates | 25% reduction | [14] |
Signaling Pathways and Experimental Workflows
PDE4 Inhibition and Anti-inflammatory Signaling Pathway
Caption: PDE4 inhibition by this compound increases cAMP, leading to reduced pro-inflammatory gene expression.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for in vitro analysis of anti-inflammatory drug effects on cytokine production.
Experimental Protocols
In Vitro Inhibition of PDE4
The half-maximal inhibitory concentration (IC50) of a compound against PDE4 is a key measure of its potency. A common method to determine this is through a biochemical assay.
Protocol Outline:
-
Enzyme Source: Recombinant human PDE4 enzyme is used.
-
Substrate: The substrate for the enzyme is radiolabeled cAMP (e.g., [³H]cAMP).
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound or Roflumilast) are incubated together.
-
Separation: The reaction is stopped, and the product of the enzymatic reaction (e.g., [³H]5'-AMP) is separated from the unreacted substrate. This can be achieved using methods like column chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of product formed is quantified, typically by measuring radioactivity.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is calculated to determine the IC50 value.
Measurement of Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to assess the effect of anti-inflammatory drugs on the production of cytokines by immune cells.[6][7]
Protocol Outline:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are pre-treated with different concentrations of the test compounds (this compound, Roflumilast, Dexamethasone) or a vehicle control for a specified period (e.g., 1 hour). Following this, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: The cells are incubated for a period of time (e.g., 24 hours) to allow for cytokine secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-12) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array).
-
Data Analysis: The cytokine concentrations in the drug-treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the drugs.
Discussion of Therapeutic Advantages
Based on the available data, this compound presents a distinct profile compared to Roflumilast and corticosteroids.
Potency and Selectivity: Roflumilast exhibits significantly higher potency in inhibiting the PDE4 enzyme, with IC50 values in the sub-nanomolar range, compared to this compound's IC50 of 74 nM.[1][3][5] This suggests that lower concentrations of Roflumilast may be required to achieve a similar level of PDE4 inhibition. The selectivity of this compound for different PDE4 isoforms (A, B, C, and D) is not as well-documented in the provided search results as it is for Roflumilast, which shows some selectivity for PDE4B and PDE4D.[1][3] This isoform selectivity can be crucial in determining the therapeutic window and side-effect profile of a PDE4 inhibitor.
Anti-inflammatory Effects: Both this compound and Roflumilast have demonstrated the ability to suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-12 from immune cells.[6][7][8][9] Corticosteroids also potently inhibit the production of a broad range of inflammatory mediators.[10][11][12] A potential advantage of PDE4 inhibitors like this compound could be a more targeted anti-inflammatory effect compared to the broad immunosuppressive action of corticosteroids, which can lead to a range of side effects with long-term use.
Clinical Efficacy: Clinical trial data for Roflumilast in COPD shows modest but significant improvements in lung function (FEV1) and a reduction in exacerbations, particularly in patients with severe disease.[13][15][16] Inhaled corticosteroids also provide benefits in reducing exacerbations and improving lung function in certain COPD patient populations.[14] A phase II trial of this compound in ulcerative colitis did not meet its primary endpoint but showed a potential for clinical activity, suggesting that further investigation in patient subgroups with high disease activity may be warranted.[17][18] Direct comparative clinical trials between this compound and Roflumilast or modern inhaled corticosteroids in the same patient population are needed to definitively establish its therapeutic advantages.
Conclusion
This compound is a promising anti-inflammatory agent with a clear mechanism of action as a PDE4 inhibitor. While Roflumilast demonstrates higher in vitro potency, the clinical significance of this difference requires further investigation through head-to-head comparative trials. Compared to corticosteroids, this compound may offer a more targeted approach to modulating inflammation, potentially leading to a better long-term safety profile. The available data suggests that this compound's therapeutic advantages may lie in its specific efficacy in certain inflammatory conditions or patient subpopulations. Future research should focus on direct comparative studies with other anti-inflammatory agents to clearly define its position in the therapeutic landscape.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Inhaled corticosteroids in chronic obstructive pulmonary disease: a pro–con perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. respiratory-therapy.com [respiratory-therapy.com]
- 16. ccjm.org [ccjm.org]
- 17. A randomized, placebo-controlled, phase II study of this compound in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tetomilast
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Tetomilast, an investigational phosphodiesterase-4 (PDE4) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profile of similar compounds, such as the PDE4 inhibitor Roflumilast, and general best practices for handling investigational pharmaceutical agents.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Disposable gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or goggles- N95 or higher-rated respirator |
| Solution Preparation | - Disposable gloves- Lab coat- Safety glasses with side shields or goggles |
| In Vitro / In Vivo Dosing | - Disposable gloves- Lab coat- Safety glasses with side shields or goggles |
| Waste Disposal | - Disposable gloves (heavy-duty recommended)- Lab coat- Safety glasses with side shields or goggles |
Hazard Identification and Handling Precautions
While specific hazard data for this compound is unavailable, related PDE4 inhibitors like Roflumilast are classified as hazardous. Therefore, it is prudent to handle this compound with a high degree of caution.
Potential Hazards (based on analogous compounds):
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
-
Possible risk of harm to the unborn child.
-
May cause damage to organs through prolonged or repeated exposure.
Handling Precautions:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.
-
Engineering Controls: Use a certified chemical fume hood for all operations that may generate dust or aerosols, including weighing, reconstituting, and preparing solutions.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Powder | -20°C | As specified by the manufacturer | Protect from light and moisture. |
| Stock Solutions | -20°C or -80°C | Varies by solvent and concentration | Aliquot to avoid repeated freeze-thaw cycles. |
Operational Plan: Reconstitution of this compound Powder
The following is a general protocol for the reconstitution of powdered this compound for in vitro experiments. This should be adapted based on the specific requirements of your assay.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Carefully add the calculated volume of the appropriate solvent to the vial containing the this compound powder to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. Gentle warming or sonication may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be verified.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Label each aliquot clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C or -80°C, protected from light.
Disposal Plan
All materials contaminated with this compound, including excess compound, empty vials, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
Disposal Steps:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a leak-proof, puncture-resistant container for solid waste. For liquid waste, use a compatible, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the surface).
Visualizing the Mechanism of Action
This compound functions as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow: General In Vitro Cell-Based Assay
The following diagram outlines a generalized workflow for testing the effects of this compound in a cell-based assay, such as measuring cytokine production from immune cells.
Caption: Generalized workflow for an in vitro cell-based assay with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
